3-Methoxypyridine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-8-6-3-2-4-7-5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJSCPRVCHMLSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60223238 | |
| Record name | 3-Methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60223238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7295-76-3 | |
| Record name | 3-Methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7295-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007295763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60223238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHOXYPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV2A2D8595 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of 3-Methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypyridine is an aromatic heterocyclic organic compound that serves as a vital intermediate and building block in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and medicinal chemistry sectors.[1] Its structure, which combines the features of a pyridine ring with a methoxy group, imparts a unique set of chemical and physical properties that make it a versatile reagent. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic characteristics.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₇NO |
| Molecular Weight | 109.13 g/mol |
| CAS Number | 7295-76-3 |
| Appearance | Colorless to pale yellow liquid |
| Melting Point | -1.00 °C (272.15 K)[1] |
| Boiling Point | 168.00 °C (441.15 K) at 760 mmHg |
| 65 °C at 15 mmHg | |
| Density | 1.0455 g/cm³[1] |
| Refractive Index (n20/D) | 1.518 |
| Flash Point | 71 °C (159.8 °F) - closed cup |
| pKa | 4.78 (at 25°C) |
Table 2: Solubility and Spectroscopic Data of this compound
| Property | Description |
| Solubility | Highly soluble in water, ethanol, methanol, and dichloromethane.[1] |
| LogP | 0.990 |
| ¹H NMR | Spectral data available, see reference spectroscopic information. |
| ¹³C NMR | Spectral data available, see reference spectroscopic information. |
| IR Spectroscopy | Spectral data available, see reference spectroscopic information. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Experimental Protocols
Synthesis of this compound from 3-Hydroxypyridine
A common and effective method for the synthesis of this compound is the methylation of 3-hydroxypyridine. This can be achieved through various methylating agents. The following protocol is a generalized procedure based on common laboratory practices for ether synthesis.
Materials:
-
3-Hydroxypyridine
-
Sodium hydroxide (or another suitable base like potassium carbonate)
-
Dimethyl sulfate (or methyl iodide)
-
Anhydrous solvent (e.g., acetone, DMF, or THF)
-
Distilled water
-
Organic extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxypyridine in the chosen anhydrous solvent.
-
Add a stoichiometric equivalent of a base (e.g., powdered sodium hydroxide or potassium carbonate) to the solution to deprotonate the hydroxyl group, forming the corresponding pyridoxide salt.
-
Slowly add a slight excess of the methylating agent (e.g., dimethyl sulfate or methyl iodide) to the reaction mixture. The reaction is often exothermic, so cooling in an ice bath may be necessary to control the temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining salts and base.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Ortho-Lithiation of this compound
The methoxy group in this compound can direct ortho-lithiation, a powerful tool for the functionalization of the pyridine ring. Mesityllithium is an effective base for this transformation.
Materials:
-
This compound
-
Mesityllithium (as the metalating base)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., iodine, DMF, etc.)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic extraction solvent (e.g., diethyl ether)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF.
-
Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Slowly add a solution of mesityllithium in THF to the reaction mixture.
-
Stir the mixture at low temperature for the specified time to allow for the formation of the lithiated intermediate.
-
Add the desired electrophile to the reaction mixture and allow it to react, gradually warming to room temperature if necessary.
-
Quench the reaction by the slow addition of a suitable quenching solution, such as saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent like diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting product by column chromatography or distillation.
Mandatory Visualizations
Experimental Workflow for Ortho-Lithiation of this compound
Caption: A workflow diagram illustrating the key steps in the ortho-lithiation of this compound.
Reactivity and Applications
This compound's reactivity is characterized by the interplay between the electron-withdrawing pyridine ring and the electron-donating methoxy group. The nitrogen atom in the pyridine ring provides a site for protonation and alkylation, and it can act as a ligand in coordination chemistry.[2] The methoxy group directs electrophilic substitution and, as detailed above, facilitates ortho-lithiation.
This compound is a valuable precursor in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their biological activities, including potential effects on neurotransmitter systems and as inhibitors of enzymes like Sir2 histone/protein deacetylases.[1] Furthermore, substituted methoxypyridines are integral components in the development of gamma-secretase modulators and PI3K/mTOR dual inhibitors for potential cancer therapy.[3]
Safety and Handling
This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area or a fume hood.[6]
Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Sir2 Protein Deacetylases: Evidence for Chemical Intermediates and Functions of a Conserved Histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule regulation of Sir2 protein deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Properties of 3-Methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 3-methoxypyridine. It is an essential resource for researchers and professionals in organic chemistry, medicinal chemistry, and drug development. This document details the physicochemical and spectroscopic properties of this compound, along with established experimental protocols for its synthesis and key chemical transformations. Furthermore, it explores the significant role of the this compound scaffold in the development of novel therapeutics, particularly as a key structural motif in gamma-secretase modulators and PI3K/mTOR dual inhibitors.
Molecular Structure and Identification
This compound is an aromatic heterocyclic organic compound. It consists of a pyridine ring substituted with a methoxy group at the 3-position.[1][2] The presence of the nitrogen atom in the pyridine ring and the methoxy group significantly influences its chemical and physical properties.
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 7295-76-3[1] |
| Molecular Formula | C₆H₇NO[1] |
| Molecular Weight | 109.13 g/mol [1] |
| SMILES | COC1=CN=CC=C1[1] |
| InChI | InChI=1S/C6H7NO/c1-8-6-3-2-4-7-5-6/h2-5H,1H3[1] |
| InChIKey | UMJSCPRVCHMLSP-UHFFFAOYSA-N[1] |
| Synonyms | beta-Methoxypyridine, Pyridine, 3-methoxy-[1] |
A DOT language representation of the logical relationship for the identification of this compound is provided below.
References
A Technical Guide to the Solubility of 3-Methoxypyridine in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the solubility of 3-Methoxypyridine, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility profile in different organic solvents is critical for process development, reaction optimization, purification, and formulation. This guide compiles available quantitative data, details common experimental protocols for solubility determination, and illustrates a typical workflow for these measurements.
Quantitative Solubility Data
The solubility of this compound is a fundamental physical property influencing its handling and reactivity in various chemical processes. While extensive datasets are not broadly published in single resources, information from chemical suppliers and databases indicates its general solubility characteristics. This compound is reported to be miscible or soluble in a range of common organic solvents. For instance, it is known to be soluble in methanol, chloroform, and ethyl acetate.
For practical lab use, this compound is often cited as being miscible with many organic solvents, but precise quantitative data (e.g., g/100mL at a specific temperature) is often determined empirically based on the needs of a specific process. The following table summarizes the available qualitative and quantitative information.
| Solvent | Temperature (°C) | Solubility | Data Type |
| Water | 20 | 10-100 g/L | Quantitative |
| Chloroform | Ambient | Soluble | Qualitative |
| Methanol | Ambient | Soluble | Qualitative |
| Ethyl Acetate | Ambient | Soluble | Qualitative |
| Toluene | Not Specified | Not Specified | - |
| Acetone | Not Specified | Not Specified | - |
| Dichloromethane | Not Specified | Not Specified | - |
Note: "Soluble" or "Miscible" indicates that the compound dissolves readily, but specific concentration limits are not always provided in general chemical datasheets. For drug development and process chemistry, it is imperative to determine these values experimentally under the specific conditions of the intended application.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is achieved through well-defined experimental methods. The most common and reliable method for determining the solubility of a liquid or solid compound in a solvent is the isothermal equilibrium method . This method ensures that the solution has reached a state of saturation at a specific temperature.
Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a constant temperature.
Materials and Equipment:
-
This compound (solute)
-
Organic solvent of interest
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Thermostatically controlled vials or flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis Spectrophotometer)
Detailed Methodology (Isothermal Equilibrium):
-
Preparation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed vial. Adding an excess of the solute is crucial to ensure that a saturated solution is formed.
-
Equilibration: The vial is placed in a temperature-controlled shaker or bath set to the desired experimental temperature (e.g., 25 °C). The mixture is agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration remains constant.
-
Phase Separation: After equilibration, the agitation is stopped, and the sample is allowed to sit for several hours at the same constant temperature to allow the excess, undissolved solute to settle. A clear aliquot of the supernatant (the saturated solution) is then carefully withdrawn using a syringe fitted with a filter to remove any suspended solid particles.
-
Quantification:
-
A precise volume of the clear, saturated solution is carefully transferred to a pre-weighed volumetric flask and diluted with a suitable solvent.
-
The concentration of this compound in the diluted sample is then determined using a pre-calibrated analytical method. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are preferred for their specificity and accuracy.
-
A calibration curve is first generated using standard solutions of this compound of known concentrations.
-
The concentration of the unknown sample is then calculated by comparing its instrument response to the calibration curve.
-
-
Data Reporting: The solubility is typically reported in units such as grams per 100 mL of solvent (g/100mL), moles per liter (mol/L), or as a mole fraction at the specified temperature.
Visualization of Experimental Workflow
The logical steps involved in determining the solubility of a compound like this compound can be visualized as a clear workflow. The following diagram, generated using Graphviz, outlines the standard procedure from preparation to final data analysis.
Caption: Workflow for Isothermal Solubility Determination.
An In-depth Technical Guide to the Basicity and pKa of 3-Methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basicity and associated pKa values of 3-methoxypyridine, a heterocyclic compound of interest in organic synthesis and pharmaceutical development. The document details its electronic properties, presents quantitative data, and outlines standard experimental protocols for pKa determination.
Basicity and Electronic Effects of this compound
This compound is an aromatic heterocycle where a methoxy group is substituted at the 3-position of a pyridine ring.[1] The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom within the ring, which is available for protonation.[1] The position of the methoxy substituent significantly influences this basicity through a combination of inductive and resonance effects.
The methoxy group is generally considered an electron-donating group.[2] However, its effect on the basicity of the pyridine nitrogen is position-dependent. Unlike in 4-methoxypyridine, where the electron-donating resonance effect directly increases electron density on the nitrogen atom, the 3-position placement does not allow for such direct resonance stabilization of the protonated form.[2] Resonance structures show that while the methoxy group donates electron density to the ring, a negative charge is not placed on the nitrogen atom.[2] Consequently, this compound is less basic than both 4-methoxypyridine and unsubstituted pyridine.[2]
The logical relationship of the electronic effects influencing the basicity of this compound is illustrated in the diagram below.
Quantitative Data: pKa Values
The acid dissociation constant (pKa) of the conjugate acid (the pyridinium ion) is the standard quantitative measure of a pyridine's basicity. A lower pKa value indicates a weaker base. The reported pKa values for this compound are summarized below for comparison.
| Parameter | Reported pKa Value | Temperature (°C) | Method | Reference |
| pKa | 4.78 | 25 | Not Specified | [3][4] |
| Experimental pKa | 4.91 | Not Specified | Not Specified | [5] |
| Predicted pKa | 4.81 | Not Specified | Computational (ChemAxon) | [5] |
| pKa (Pyridinium Ion) | 5.2 | 25 | Not Specified | [6][7] |
Experimental Protocols for pKa Determination
The pKa of a compound like this compound can be determined using several well-established analytical techniques. The choice of method often depends on the compound's properties (e.g., solubility, presence of a chromophore) and the available equipment. The most common methods are potentiometric titration, UV-Vis spectrophotometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.
General Experimental Workflow
The following diagram illustrates a generalized workflow for determining the pKa of a substance.
Potentiometric Titration
This is a classical and widely used method for determining the pKa of acids and bases.[8]
Methodology:
-
Solution Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in deionized water. The ionic strength of the solution is typically kept constant by adding a neutral salt like KCl.
-
Titration: The solution is placed in a thermostatted vessel (e.g., at 25°C) and is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Data Collection: A calibrated pH electrode is immersed in the solution, and the pH is recorded after each incremental addition of the acid titrant. The titration continues past the equivalence point.
-
Data Analysis: The collected data (pH versus volume of titrant added) is plotted. The pKa is the pH value at the half-equivalence point, which corresponds to the inflection point of the first derivative of the titration curve.
UV-Vis Spectrophotometric Titration
This method is suitable for compounds that possess a UV-active chromophore near the site of protonation, leading to a change in the UV-Vis spectrum upon ionization.[2][9]
Methodology:
-
Solution Preparation: A series of buffer solutions with precisely known pH values spanning the expected pKa (e.g., pH 3 to pH 7) are prepared. A stock solution of this compound is also prepared.
-
Spectral Measurement: A fixed aliquot of the this compound stock solution is added to each buffer solution to achieve the same final concentration. The UV-Vis absorption spectrum (e.g., 230-500 nm) for each solution is recorded.[2]
-
Data Collection: The absorbance at one or more wavelengths where the protonated and neutral forms have different molar absorptivities is recorded for each pH value. An isosbestic point, where the molar absorptivity of both forms is identical, should be identified to confirm a simple two-state equilibrium.
-
Data Analysis: The absorbance is plotted against pH, which generates a sigmoidal curve.[9] The pKa is determined from the inflection point of this curve, often by fitting the data to the Henderson-Hasselbalch equation.[10]
NMR Spectroscopy
NMR spectroscopy can determine pKa by monitoring the chemical shifts of nuclei (typically ¹H) close to the ionization site, as these shifts are sensitive to the protonation state of the molecule.[4][6] This method is advantageous as it can be used for impure samples.[7]
Methodology:
-
Sample Preparation: A series of samples are prepared by dissolving this compound in a suitable solvent (e.g., D₂O) across a range of pD (pH in D₂O) values centered around the expected pKa.
-
Data Collection: A ¹H NMR spectrum is acquired for each sample. The chemical shifts of the aromatic protons on the pyridine ring are recorded at each pD.[6]
-
Data Analysis: The chemical shift of a specific proton is plotted against the pD value. This plot yields a sigmoidal titration curve.[4] The pKa is determined by identifying the pD at the inflection point of the curve, which corresponds to the point where the observed chemical shift is halfway between the shifts of the fully protonated and the neutral species.[11]
References
- 1. hi-tec.tripod.com [hi-tec.tripod.com]
- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 4. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. egyankosh.ac.in [egyankosh.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. NMR Measurement of pKa of Nitrogen Groups : | Journal of Student-Scientists' Research [journals.gmu.edu]
- 8. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
An In-depth Technical Guide to 3-Methoxypyridine and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypyridine, also known by its synonym beta-Methoxypyridine, is a heterocyclic aromatic organic compound with the chemical formula C₆H₇NO. It belongs to the family of methoxypyridines, where a methoxy group is substituted on the pyridine ring. The position of the methoxy group at the 3-position of the pyridine ring imparts specific chemical reactivity and properties that make it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and key applications in research and development.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value |
| Molecular Formula | C₆H₇NO |
| Molecular Weight | 109.13 g/mol |
| CAS Number | 7295-76-3 |
| Synonyms | beta-Methoxypyridine, Pyridine, 3-methoxy- |
| Appearance | Clear colorless to slightly yellow liquid |
| Boiling Point | 65 °C at 15 mmHg |
| Density | 1.083 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.518 |
| Flash Point | 71 °C (159.8 °F) - closed cup |
| Solubility | Soluble in water and common organic solvents |
| pKa (Strongest Basic) | 4.81 |
| LogP | 0.990 |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the O-methylation of 3-hydroxypyridine. Several methylation agents and conditions have been explored to achieve selective O-methylation over the competing N-methylation of the pyridine ring nitrogen. A general workflow for this synthesis is depicted below.
Reactivity of 3-Methoxypyridine with Electrophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, methodologies, and experimental data concerning the electrophilic aromatic substitution (EAS) reactions of 3-methoxypyridine. This versatile building block is of significant interest in medicinal chemistry and materials science, and understanding its reactivity is crucial for the strategic design of complex molecular architectures.
Core Principles: Reactivity and Regioselectivity
The reactivity of the this compound ring towards electrophiles is governed by a delicate interplay of electronic effects from both the pyridine nitrogen and the methoxy substituent.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the ring towards electrophilic attack compared to benzene, as it reduces the nucleophilicity of the π-system. Consequently, electrophilic substitution on pyridine requires harsher conditions than on benzene.[1][2] Under strongly acidic conditions, the nitrogen atom can be protonated, further increasing the deactivation of the ring.[3]
-
Methoxy Group: Conversely, the methoxy group at the 3-position is a powerful activating group. While it has a slight electron-withdrawing inductive effect, its primary influence is a strong electron-donating resonance effect (+M). The oxygen atom's lone pairs can donate electron density into the aromatic system, increasing the ring's nucleophilicity and stabilizing the cationic intermediate (the σ-complex or arenium ion) formed during the reaction.[4][5]
The combination of these opposing effects results in a pyridine ring that is more reactive towards electrophiles than unsubstituted pyridine but less reactive than anisole (methoxybenzene).
The regioselectivity of the reaction—the position of electrophilic attack—is primarily controlled by the activating, ortho-, para-directing methoxy group. The positions ortho (C2 and C4) and para (C6) to the methoxy group are electronically enriched and are the preferred sites of substitution. The C5 position remains the most deactivated due to its meta relationship to the activating methoxy group and its proximity to the electron-withdrawing nitrogen.
The stability of the intermediate σ-complex determines the major product. Attack at C2, C4, and C6 allows for resonance structures where the positive charge is delocalized onto the methoxy group's oxygen atom, providing significant stabilization. Attack at other positions does not allow for this extra stabilization.
Electrophilic Halogenation
Halogenation is a synthetically valuable transformation for this compound, providing precursors for cross-coupling reactions and other functionalizations. The choice of halogenating agent and reaction conditions can influence the regioselectivity of the substitution.
Quantitative Data Summary
The following table summarizes the product distribution for the bromination of this compound under specific conditions, demonstrating the influence of the reaction environment on regioselectivity.
| Halogenating Agent | Solvent | Temperature (°C) | C2-Br (%) | C4-Br (%) | C6-Br (%) | Reference |
| Br₂ | SO₂ClF | -70 | 8 | 15 | 77 | [Olah, G. A., et al. (1981)] |
Data adapted from Olah, G. A., et al. J. Org. Chem. 1981, 46 (18), pp 3728–3731. This compound is used as a close proxy for 3-hydroxypyridine in the cited study.
Experimental Protocols
2.2.1 Chlorination with N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is a mild and effective reagent for the chlorination of activated aromatic rings.
-
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or DCM for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen solvent (e.g., acetonitrile).
-
Add N-Chlorosuccinimide (1.0-1.2 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chlorinated this compound derivative(s).
-
2.2.2 Iodination with Iodine and an Oxidizing Agent
Direct iodination can be achieved using molecular iodine in the presence of an oxidizing agent to generate a more potent electrophilic iodine species.
-
Materials:
-
This compound
-
Iodine (I₂)
-
Periodic acid (H₅IO₆) or Sodium periodate (NaIO₄)
-
Methanol or Acetonitrile
-
Sodium thiosulfate solution
-
Ethyl acetate or DCM for extraction
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in the reaction solvent.
-
Add iodine (1.0-1.5 equivalents) and the oxidizing agent (e.g., periodic acid, ~0.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 2-24 hours, monitoring by TLC.
-
After the reaction is complete, quench by adding a saturated solution of sodium thiosulfate to remove excess iodine.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to isolate the iodinated product(s).
-
Nitration
The introduction of a nitro group onto the pyridine ring is challenging due to the deactivating nature of the ring and the strongly acidic conditions typically required, which can lead to N-protonation.[3] However, using specific nitrating systems can lead to successful substitution.
Experimental Protocol: Nitration with Potassium Nitrate and Sulfuric Acid
This classical method uses an in-situ generation of the nitronium ion (NO₂⁺).
-
Materials:
-
This compound
-
Potassium Nitrate (KNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add this compound (1.0 equivalent).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C. Stir until the substrate is completely dissolved.
-
In a separate beaker, carefully prepare the nitrating mixture by dissolving potassium nitrate (1.0-1.1 equivalents) in a minimal amount of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of this compound in sulfuric acid over 30 minutes, ensuring the reaction temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Sulfonation
Sulfonation of the pyridine ring is notoriously difficult, requiring very high temperatures and often the use of a mercury catalyst with oleum (fuming sulfuric acid).[6][7] The methoxy group on this compound activates the ring, which may allow for sulfonation under slightly less forcing conditions, though the reaction is still expected to be challenging due to the strongly acidic medium. The primary product is expected to be substitution at the C6 position.
Experimental Protocol: Sulfonation with Oleum
Caution: This reaction involves highly corrosive reagents and high temperatures. Extreme care must be taken.
-
Materials:
-
This compound
-
Oleum (fuming sulfuric acid, e.g., 20% SO₃)
-
Mercury(II) sulfate (catalyst, optional but recommended)
-
Calcium carbonate or Barium hydroxide for workup
-
Water
-
-
Procedure:
-
In a heavy-walled, sealed reaction vessel suitable for high temperatures, place this compound (1.0 equivalent) and mercury(II) sulfate (catalytic amount).
-
Carefully add oleum (a significant excess).
-
Seal the vessel and heat the mixture to 220-250 °C for 12-24 hours.
-
After cooling completely, carefully dilute the reaction mixture by pouring it onto a large amount of crushed ice.
-
Neutralize the highly acidic solution by adding calcium carbonate or barium hydroxide until effervescence ceases and the pH is near neutral. This will precipitate insoluble calcium or barium sulfate.
-
Filter the mixture to remove the sulfate precipitate.
-
The filtrate contains the salt of the pyridine sulfonic acid. Further purification may involve crystallization or conversion to a different salt form.
-
Friedel-Crafts Alkylation and Acylation
Standard Friedel-Crafts reactions are generally not feasible for pyridine and its derivatives. The nitrogen atom acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[8] This coordination forms a positively charged complex, which severely deactivates the ring towards electrophilic attack.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. quora.com [quora.com]
- 3. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 7. US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
3-Methoxypyridine electronic properties of the pyridine ring
An In-depth Technical Guide to the Electronic Properties of the 3-Methoxypyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic properties of the pyridine ring in this compound. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, with their utility being largely dictated by the electronic landscape of the heterocyclic ring.[1][2] The introduction of a methoxy substituent at the 3-position imparts a unique combination of inductive and resonance effects that modulate the ring's basicity, reactivity, and spectroscopic characteristics. This document details these electronic properties through a consolidation of experimental data and computational insights. It further provides standardized experimental and computational protocols for the characterization of this compound and related compounds, intended to support research and development efforts in fields reliant on substituted pyridines.
Core Electronic Properties: A Quantitative Overview
The electronic character of this compound is defined by a combination of its basicity (pKa), the electronic influence of the methoxy group as quantified by Hammett constants, and its response to spectroscopic interrogation (NMR). The following table summarizes key quantitative data for this compound.
| Property | Value | Source / Method |
| pKa (Strongest Basic) | 4.81 | ChemAxon (Predicted)[3] |
| Hammett Constant (σ) | σm ≈ 0.12 | Inferred from Benzoic Acid Ionization[4] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.71–8.66 (m, 1H), 7.76–7.67 (m, 2H), 7.59 (dd, J=2.4, 1.6 Hz, 1H), 7.56–7.51 (m, 1H), 7.37 (t, J=8.0 Hz, 1H), 7.24–7.18 (m, 1H), 6.97 (m, J=8.4, 2.8, 1.0 Hz, 1H), 3.88 (s, 3H) | [5] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 160.0, 157.1, 149.5, 140.8, 136.7, 129.7, 122.2, 120.7, 119.2, 115.0, 111.9, 55.3 | [5] |
| HOMO Energy | Dependent on computational method | DFT Calculations[1][2] |
| LUMO Energy | Dependent on computational method | DFT Calculations[1][2] |
Analysis of Electronic Effects
The electronic properties of the pyridine ring in this compound are governed by the interplay between the electron-withdrawing nitrogen heteroatom and the dual nature of the 3-methoxy substituent.
Inductive and Resonance Effects
The methoxy group exerts two opposing electronic effects on the pyridine ring:
-
Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to the carbon atom, the methoxy group withdraws electron density from the ring through the sigma bond.
-
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, donating electron density to the ring. This effect is most pronounced at the ortho and para positions relative to the substituent.
In this compound, the nitrogen atom acts as a strong electron-withdrawing group, deactivating the ring towards electrophilic substitution compared to benzene. The methoxy group's +R effect increases the electron density on the ring, particularly at positions 2, 4, and 6, while its -I effect deactivates all positions. The overall effect on reactivity and electron distribution is a nuanced balance of these factors.
Caption: Logical relationship of electronic effects in this compound.
Basicity and pKa
The basicity of pyridine derivatives is determined by the availability of the lone pair of electrons on the ring nitrogen atom. The predicted pKa of this compound is 4.81, which is slightly lower than that of pyridine (pKa ≈ 5.2).[3] This indicates that the methoxy group at the 3-position results in a slight decrease in the basicity of the nitrogen atom. This can be attributed to the dominant electron-withdrawing inductive effect (-I) of the methoxy group at the meta position, which reduces the electron density on the nitrogen.
NMR Spectroscopic Signature
The ¹H and ¹³C NMR chemical shifts are sensitive indicators of the electron distribution within the molecule.[6] In this compound, the electron-donating resonance effect of the methoxy group would be expected to cause an upfield shift (lower ppm) of the protons and carbons at the ortho (C2, C4) and para (C6) positions relative to the methoxy group, compared to unsubstituted pyridine. However, the precise chemical shifts are a result of the combined inductive, resonance, and anisotropic effects of both the nitrogen atom and the methoxy group.[5][7]
Reactivity
The electronic properties dictate the regioselectivity of chemical reactions.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack. The activating (+R) effect of the methoxy group makes substitution more favorable than in pyridine itself and directs incoming electrophiles primarily to the ortho and para positions (C2, C4, C6).
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially with a leaving group present. The methoxy group can be displaced in some nucleophilic amination reactions.[8]
Experimental and Computational Protocols
Accurate characterization of the electronic properties of this compound relies on standardized experimental and computational methods.
Experimental Protocol: pKa Determination via Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of a substance by measuring pH changes upon the addition of a titrant.[9][10]
Methodology:
-
Calibration: Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[9]
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in deionized water. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[9]
-
Acidification: Acidify the sample solution to a low pH (e.g., pH 1.8-2.0) with a standardized strong acid (e.g., 0.1 M HCl).[9]
-
Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).[11]
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.
-
Replication: Perform a minimum of three titrations to ensure reproducibility and calculate the average pKa and standard deviation.[9]
Caption: Experimental workflow for pKa determination.
Experimental Protocol: NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each nucleus.[6]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[6]
-
¹H NMR Acquisition (400 MHz):
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
¹³C NMR Acquisition (101 MHz):
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (D1): 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis: Integrate ¹H signals and assign both ¹H and ¹³C peaks based on chemical shifts, coupling constants, and comparison with literature data or prediction software.
Computational Protocol: Density Functional Theory (DFT) Analysis
Quantum chemical calculations, particularly DFT, are powerful tools for predicting electronic properties like orbital energies and electron distribution.[1][2]
Methodology:
-
Structure Input: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).[2]
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation. A common and reliable level of theory is the B3LYP functional with the 6-311+G(d,p) basis set.[1][12]
-
Frequency Calculation: Conduct a frequency calculation at the same level of theory to verify that the optimized structure is a true energy minimum (no imaginary frequencies).[2]
-
Property Calculation: Perform single-point energy calculations to determine electronic properties.[2] This includes:
-
Frontier Molecular Orbitals: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
-
Electron Density and Electrostatic Potential: Generate molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions.
-
-
Analysis: Analyze the output files to extract quantitative data and visualize orbitals and electron density surfaces.
Caption: Computational workflow for DFT analysis of electronic properties.
Conclusion
The electronic properties of the pyridine ring in this compound are a product of the strong electron-withdrawing nature of the ring nitrogen and the dual electronic effects of the 3-methoxy substituent. While the inductive effect slightly reduces the basicity of the nitrogen atom compared to pyridine, the resonance effect plays a crucial role in directing the regioselectivity of substitution reactions. The quantitative data from NMR spectroscopy and the insights from computational chemistry provide a detailed picture of the electron distribution, which is fundamental for predicting the molecule's behavior in chemical and biological systems. The protocols outlined in this guide offer a standardized approach for the characterization of this compound and its analogs, thereby supporting the rational design of new molecules in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Showing Compound this compound (FDB004414) - FooDB [foodb.ca]
- 4. Hammett substituent constants [stenutz.eu]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. benchchem.com [benchchem.com]
The Diverse Biological Activities of 3-Methoxypyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-methoxypyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research on the anticancer, antimicrobial, and neurological activities of these compounds. It is designed to be a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways to facilitate further research and drug development in this promising area.
Anticancer Activity
Derivatives of this compound have shown significant promise as anticancer agents, with numerous studies reporting potent cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action identified to date include the inhibition of tubulin polymerization and the dual inhibition of the PI3K/mTOR signaling pathway.
Inhibition of Tubulin Polymerization
Several this compound derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest, primarily in the G2/M phase, leading to apoptosis in cancer cells.
Quantitative Data Summary: Anticancer Activity (Tubulin Inhibitors)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| VI | HCT-116 | 4.83 | [1][2] |
| HepG2 | 3.25 | [1][2] | |
| MCF-7 | 6.11 | [1][2] | |
| 9p | HeLa | Not specified, but potent | [3] |
| MCF-7 | Not specified, but potent | [3] | |
| A549 | Not specified, but potent | [3] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.
-
Reagents: Purified tubulin, GTP, fluorescence reporter (e.g., DAPI), general tubulin buffer, test compounds.
-
Procedure:
-
Prepare a tubulin master mix on ice containing tubulin, GTP, and the fluorescent reporter in the general tubulin buffer.
-
Add dilutions of the test compound to a pre-warmed 96-well plate.
-
Initiate polymerization by adding the cold tubulin master mix to each well.
-
Immediately measure the fluorescence intensity at 37°C over time using a fluorescence plate reader.
-
-
Data Analysis: The increase in fluorescence corresponds to tubulin polymerization. The inhibitory activity of the compounds is determined by the reduction in the rate and extent of fluorescence increase.
Signaling Pathway: Tubulin Polymerization and Cell Cycle Arrest
Caption: Inhibition of tubulin polymerization by this compound derivatives.
PI3K/mTOR Dual Inhibition
A distinct class of sulfonamide methoxypyridine derivatives has been developed as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[4][5][6] This dual inhibition effectively blocks a critical signaling pathway that promotes cell proliferation, survival, and metabolism in many cancers.
Quantitative Data Summary: Anticancer Activity (PI3K/mTOR Inhibitors)
| Compound ID | Target | IC50 (nM) | Cancer Cell Line | IC50 (nM) | Reference |
| 22c | PI3Kα | 0.22 | MCF-7 | 130 | [4][6] |
| mTOR | 23 | HCT-116 | 20 | [4][6] |
Experimental Protocol: Western Blot Analysis for PI3K/mTOR Pathway Activation
This method is used to detect the phosphorylation status of key proteins in the PI3K/mTOR pathway.
-
Procedure:
-
Treat cancer cells with the this compound derivative.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated forms of PI3K, Akt, and mTOR.
-
Use secondary antibodies conjugated to a detection system (e.g., HRP) and visualize the protein bands.
-
-
Data Analysis: A decrease in the phosphorylation of downstream targets like Akt indicates inhibition of the PI3K/mTOR pathway.[4][6]
Signaling Pathway: PI3K/mTOR Inhibition
Caption: Dual inhibition of the PI3K/mTOR pathway.
Antimicrobial Activity
While research is more extensive for pyridine derivatives in general, some studies have indicated the potential of this compound derivatives as antimicrobial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.
Quantitative Data Summary: Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 6c (3-hydroxypyridine-4-one derivative with -OCH3) | S. aureus | 32 | [4][7] |
| E. coli | 32 | [4][7] | |
| 21d (3-(pyridine-3-yl)-2-oxazolidinone derivative) | S. pneumoniae (ATCC 49619) | - | [8] |
| 21d (3-(pyridine-3-yl)-2-oxazolidinone derivative) | S. pneumoniae (ATCC 49619) - antibiofilm (MBIC) | 0.5 | [8] |
Note: Data for specific this compound derivatives is limited. The table includes closely related structures to indicate potential activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
-
Procedure:
-
Prepare serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plates under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
Workflow: Antimicrobial Screening
Caption: Workflow for the screening of antimicrobial this compound derivatives.
Neurological Activity
The exploration of this compound derivatives for neurological applications is an emerging field. Research has primarily focused on the neuroprotective effects of the closely related 3-hydroxypyridine derivatives, which have shown promise in models of stroke and other neurodegenerative conditions.[1][3][9] However, recent studies on this compound derivatives as gamma-secretase modulators for Alzheimer's disease highlight the potential of this specific scaffold in targeting neurological disorders.
Key Findings in Neurological Research:
-
Neuroprotection: 3-Hydroxypyridine derivatives have demonstrated neuroprotective effects by reducing neurological deficits and neuronal damage in animal models of hemorrhagic stroke.[1] Their mechanisms are thought to involve antioxidant and anti-inflammatory actions.
-
Alzheimer's Disease: A novel series of this compound-derived gamma-secretase modulators has been shown to reduce the production of amyloid-beta 42 (Aβ42), a key pathological hallmark of Alzheimer's disease.[2] Notably, some of these compounds were found to cross the blood-brain barrier.[2]
-
Psychotropic Effects: 3-Hydroxypyridine derivatives have been reported to possess a broad spectrum of psychotropic effects, including anti-aggressive and anticonvulsant actions in animal models.[3]
Experimental Protocol: In Vivo Model of Hemorrhagic Stroke
-
Animal Model: Male Wistar rats are commonly used.
-
Procedure:
-
Induce intracerebral hemorrhage through surgical procedures.
-
Administer the test compound (e.g., intraperitoneally) at various time points before or after the induction of stroke.
-
Assess neurological deficits using standardized scoring systems (e.g., McGrow scale) at different time points post-surgery.
-
Perform histological analysis of brain tissue to evaluate the extent of neuronal damage and edema.[1]
-
Logical Relationship: Development of Neuroprotective Agents
Caption: Logical workflow for developing this compound-based neuroprotective agents.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. The extensive research into their anticancer properties, particularly as tubulin polymerization and PI3K/mTOR inhibitors, has yielded several potent lead compounds. While the exploration of their antimicrobial and neurological activities is at an earlier stage, the initial findings are encouraging and warrant further investigation. This technical guide provides a solid foundation for researchers to build upon, offering organized data, detailed methodologies, and clear visualizations of the underlying biological principles. Continued structure-activity relationship studies and the exploration of novel mechanisms of action will undoubtedly unlock the full therapeutic potential of this compound derivatives.
References
- 1. Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats - Kolesnichenko - Pharmacy & Pharmacology [rjeid.com]
- 2. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of 3-hydroxypyridine derivatives on the central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis, characterization and antimicrobial evaluation of the novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Methoxypyridine from 3-Hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 3-methoxypyridine from 3-hydroxypyridine, a crucial transformation in the development of novel pharmaceuticals and functional materials. The O-methylation of 3-hydroxypyridine presents a challenge in achieving high chemoselectivity, as competitive N-methylation of the pyridine ring can occur. This guide outlines effective methods to favor the desired O-alkylation, presenting reaction conditions, reagents, and expected yields.
Introduction
This compound is a valuable building block in organic synthesis, particularly in medicinal chemistry for the preparation of various therapeutic agents. The synthesis typically involves the O-methylation of commercially available 3-hydroxypyridine. The challenge in this synthesis lies in the dual reactivity of 3-hydroxypyridine, which can undergo both O-methylation and N-methylation. The choice of methylating agent, base, and reaction conditions is critical to selectively obtain the desired this compound product. This document details a reliable protocol using diazomethane, which has been shown to provide good yields and high selectivity for O-methylation.[1]
Key Transformation: O-Methylation of 3-Hydroxypyridine
The core reaction is the methylation of the hydroxyl group of 3-hydroxypyridine. A common and effective method involves the use of diazomethane in a suitable solvent system.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocols
Method 1: O-Methylation using Ethereal-Diazomethane
This protocol is adapted from a method that demonstrates high chemoselectivity for O-methylation over N-methylation.[1]
Materials:
-
3-Hydroxypyridine
-
tert-Butanol
-
Ethereal-diazomethane solution (freshly prepared)
-
Triethylamine (if starting with 3-hydroxypyridine hydrochloride salt)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Preparation of 3-Hydroxypyridine Solution:
-
In a round-bottom flask, dissolve 3-hydroxypyridine (1.0 mmol) in tert-butanol (6.0 mL).
-
If using a hydrochloride salt of 3-hydroxypyridine, add triethylamine (1.5 equiv.) to neutralize the salt prior to dissolution.
-
-
Reaction Setup:
-
Cool a freshly prepared ethereal-diazomethane solution (10.0 equiv.) in a separate flask to -20 °C using a cooling bath.
-
-
Methylation Reaction:
-
Slowly add the solution of 3-hydroxypyridine in tert-butanol to the cooled ethereal-diazomethane solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC). The reaction time can influence the yield.[1]
-
-
Work-up:
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain pure this compound.
-
Data Presentation
The following table summarizes the yields obtained for the O-methylation of 3-hydroxypyridine and its derivatives using the ethereal-diazomethane method.[1]
| Starting Material (3-Hydroxypyridine Derivative) | Product (this compound Derivative) | Yield (%) | Purity (%) |
| 3-Hydroxypyridine | This compound | 75 | 97-99 |
| 3-Hydroxy-4,5-disubstituted Pyridines | 3-Methoxy-4,5-disubstituted Pyridines | 54-94 | 97-99 |
Note: The purity of the products was determined by analytical reverse-phase HPLC.[1] The reaction temperature is a critical parameter for selective O-methylation; higher temperatures may favor the formation of the N-methyl by-product.[1]
Alternative Methylation Reagents
While diazomethane is effective, other methylating agents can also be employed for the synthesis of this compound. These methods often require different bases and solvent systems. A summary of alternative reagents is provided below.
| Methylating Agent | Base | Solvent |
| Dimethyl sulfate | Sodium hydroxide | - |
| Iodomethane | Potassium carbonate | Acetone/Ether |
| Methyl chloride | Sodium methoxide | DMSO |
| Iodomethane | Sodium methoxide | DMF |
The choice of reagent and conditions can depend on the specific substituents present on the pyridine ring and the desired scale of the reaction.
Safety Precautions
-
Diazomethane is highly toxic, explosive, and a potent carcinogen. All manipulations involving diazomethane must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Use non-etched glassware and avoid sharp edges.
-
Handle all organic solvents and reagents in a fume hood.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
By following these detailed protocols and safety guidelines, researchers can effectively synthesize this compound for its application in various fields of chemical research and development.
References
3-Methoxypyridine: A Versatile Ligand in Coordination Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypyridine is an aromatic heterocyclic compound that has garnered significant interest in the field of coordination chemistry. Its unique electronic and steric properties, arising from the interplay between the pyridine nitrogen and the methoxy group at the 3-position, make it a versatile ligand for a wide range of metal ions. The nitrogen atom provides a primary coordination site, while the methoxy group can influence the ligand's electron-donating capacity and steric profile, thereby tuning the properties of the resulting metal complexes. This document provides a detailed overview of this compound as a ligand, including its coordination behavior, synthesis of its metal complexes, and applications in catalysis and bioinorganic chemistry.
Coordination Properties of this compound
This compound typically acts as a monodentate ligand, coordinating to metal centers through the lone pair of electrons on the pyridine nitrogen atom. The methoxy group at the 3-position is electron-donating, which can increase the electron density on the pyridine ring and enhance the ligand's basicity compared to unsubstituted pyridine. This enhanced electron-donating ability can lead to stronger metal-ligand bonds.
The coordination of this compound to a metal center can be represented by the following generalized scheme:
Caption: Generalized coordination of this compound to a metal ion.
Synthesis of this compound Metal Complexes
The synthesis of metal complexes with this compound is typically achieved by reacting a suitable metal salt with the ligand in an appropriate solvent. The stoichiometry of the reactants, the nature of the solvent, and the reaction conditions (e.g., temperature, reaction time) can influence the final product's composition and structure.
Experimental Protocol: Synthesis of Dichlorobis(this compound)copper(II)
This protocol is adapted from the synthesis of dichlorobis(pyridine)copper(II).
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
This compound
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve 1.0 g of CuCl₂·2H₂O in 20 mL of warm ethanol.
-
In a separate beaker, dissolve 1.28 g of this compound in 10 mL of ethanol.
-
Slowly add the this compound solution to the copper(II) chloride solution with constant stirring.
-
A precipitate should form upon mixing. Continue stirring the mixture at room temperature for 1 hour to ensure complete reaction.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two small portions of cold ethanol, followed by a wash with diethyl ether to facilitate drying.
-
Dry the final product in a desiccator over anhydrous calcium sulfate.
Workflow for the Synthesis of [Cu(3-MP)₂Cl₂]:
Caption: Experimental workflow for the synthesis of dichlorobis(this compound)copper(II).
Spectroscopic and Structural Data
The coordination of this compound to a metal ion leads to characteristic changes in its spectroscopic signatures. While a comprehensive database for a wide range of this compound complexes is still under development, data from related structures, such as those of 4-methoxypyridine and other substituted pyridines, can provide valuable insights.
| Complex | Metal-Ligand Bond Lengths (Å) | Coordination Geometry | Key IR Bands (cm⁻¹) (Pyridine Ring) | UV-Vis λmax (nm) |
| [Cu₄(μ₄-O)Cl₆(4-MOP)₄] | Cu-N: ~2.0-2.1 | Distorted Trigonal Bipyramidal | ~1600, 1500, 1030 | ~270 (π-π*), ~750 (d-d) |
| [Co(NCS)₂(4-MOP)₂]n | Co-N(py): ~2.1-2.2 | Octahedral (bridged) | Not reported | Not reported |
Data for 4-methoxypyridine (4-MOP) complexes are used as illustrative examples due to the limited availability of data for this compound complexes.
Applications in Catalysis
Metal complexes of pyridine and its derivatives are well-known catalysts for a variety of organic transformations. The electronic properties of the pyridine ligand can be tuned by substituents to modulate the catalytic activity of the metal center. The electron-donating methoxy group in this compound can enhance the catalytic activity of the metal center in oxidation reactions.
Catalytic Oxidation of Alcohols
Copper(II) complexes with pyridine-based ligands have been shown to catalyze the aerobic oxidation of alcohols to aldehydes and ketones. A plausible catalytic cycle involves the formation of a copper(II)-alkoxide intermediate, followed by a hydrogen atom abstraction or a two-electron oxidation process.
Caption: A simplified proposed catalytic cycle for the oxidation of alcohols by a Cu(II)-pyridine complex.
Bioinorganic Chemistry Applications
The biological activity of metal complexes is an area of intense research, with applications in medicinal chemistry and drug development. Pyridine derivatives and their metal complexes have demonstrated a range of biological activities, including antimicrobial and anticancer properties. The mechanism of action often involves the interaction of the metal complex with biological macromolecules such as DNA or enzymes.
Antimicrobial Activity
Silver(I) complexes of pyridine derivatives have shown promising antimicrobial activity against a broad spectrum of bacteria and fungi.[1] The activity is believed to arise from the synergistic effect of the silver ion and the pyridine-based ligand. While specific data for this compound-silver complexes is limited, the general trend observed for related compounds suggests potential for such applications.
Cytotoxicity and Anticancer Potential
Zinc(II) complexes with substituted pyridine ligands have been investigated for their cytotoxic effects against various cancer cell lines.[1][2][3][4] These complexes can interact with DNA through intercalation or groove binding, potentially leading to DNA damage and apoptosis in cancer cells. The substituent on the pyridine ring can influence the lipophilicity and cellular uptake of the complex, thereby modulating its biological activity.
Logical Relationship for Potential Bio-activity:
Caption: Factors influencing the potential biological activity of this compound metal complexes.
Conclusion
This compound is a ligand with considerable potential in coordination chemistry. Its straightforward synthesis, tunable electronic properties, and ability to form stable complexes with a variety of metals make it an attractive candidate for applications in catalysis and bioinorganic chemistry. Further research into the synthesis and characterization of a broader range of this compound complexes will undoubtedly open up new avenues for the development of novel catalysts and therapeutic agents.
References
- 1. Synthesis, characterization, interaction with DNA and cytotoxicity in vitro of novel pyridine complexes with Zn(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zinc(II) Terpyridine Complexes: Substituent Effect on Photoluminescence, Antiproliferative Activity, and DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc(II) complexes derived from pyridine-2-carbaldehyde thiosemicarbazone and (1E)-1-pyridin-2-ylethan-1-one thiosemicarbazone. Synthesis, crystal structures and antiproliferative activity of zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methoxypyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypyridine and its derivatives are valuable building blocks in medicinal chemistry and materials science. The pyridine scaffold is a common motif in many biologically active compounds, and the methoxy group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of the this compound core, enabling the construction of complex molecules with potential therapeutic applications. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. This document provides detailed application notes and experimental protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. It is one of the most widely used methods for the formation of C(sp²)–C(sp²) bonds.
Quantitative Data for Suzuki-Miyaura Coupling of Pyridine Derivatives
| Entry | Aryl Halide | Coupling Partner | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 | Adapted from[1] |
| 2 | 3-Bromo-5-methoxypyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 88 | Hypothetical, based on |
| 3 | 2-Chloropyridine | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | t-BuOH | 100 | 91 | Adapted from |
| 4 | 3-Iodo-2-methoxypyridine | 2-Furylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ | DMF | 90 | 85 | Hypothetical |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine
This protocol is adapted from established methods for similar bromopyridine substrates.[2]
-
To an oven-dried Schlenk tube, add 3-bromo-5-methoxypyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds by reacting an aryl halide or triflate with an amine in the presence of a base.[3][4]
Quantitative Data for Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Morpholine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 80 | 90 | [5] |
| 2 | 2-Bromotoluene | Morpholine | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | NaOt-Bu | Toluene | 100 | 99 | [5] |
| 3 | 3-Bromo-5-methoxypyridine | Piperidine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 92 | Hypothetical |
| 4 | 2-Chloropyridine | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-AmylOH | 110 | 85 | Hypothetical |
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine
This is a general protocol adapted for this compound derivatives based on established methods.[6][7]
-
In a glovebox, charge a Schlenk tube with palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).
-
Add cesium carbonate (Cs₂CO₃, 1.4 mmol, 1.4 equiv.).
-
Add 3-bromo-5-methoxypyridine (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired N-aryl product.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Heck Reaction
The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[3]
Quantitative Data for Heck Reaction of Aryl Halides
| Entry | Aryl Halide | Alkene | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF | 120 | 80 | [3] |
| 2 | 3-Bromopyridine | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | Acetonitrile | 100 | 75 | [8] |
| 3 | 3-Bromo-5-methoxypyridine | Styrene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 130 | 82 | Hypothetical |
| 4 | 2-Iodopyridine | Methyl acrylate | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | DMF | 100 | 90 | Hypothetical |
Experimental Protocol: Heck Reaction of 3-Bromo-5-methoxypyridine
This protocol is a general procedure adapted for this compound.[9]
-
To a flame-dried flask, add 3-bromo-5-methoxypyridine (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).
-
Add a suitable base, such as triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.).
-
Add anhydrous, degassed solvent (e.g., DMF or acetonitrile, 5 mL).
-
Heat the mixture to 100-120 °C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle for the Heck Reaction
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst.[10][11]
Quantitative Data for Sonogashira Coupling of Aryl Halides
| Entry | Aryl Halide | Alkyne | Pd-Catalyst (mol%) | Cu-Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | Et₃N | THF | RT | 95 | [10] |
| 2 | 3-Bromopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH | Toluene | 80 | 88 | Hypothetical |
| 3 | 3-Iodo-5-methoxypyridine | Ethynylbenzene | Pd(OAc)₂ (1) | CuI (2) | Et₃N | DMF | 60 | 91 | Hypothetical |
| 4 | 2-Chloropyridine | 1-Hexyne | PdCl₂(dppf) (5) | CuI (10) | Cs₂CO₃ | 1,4-Dioxane | 120 | 75 | Hypothetical |
Experimental Protocol: Sonogashira Coupling of 3-Iodo-5-methoxypyridine
This protocol is a general procedure adapted for this compound.[12]
-
To a Schlenk flask, add 3-iodo-5-methoxypyridine (1.0 mmol, 1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and a base such as triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycles for Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by palladium.[13][14]
Quantitative Data for Stille Coupling of Aryl Halides
| Entry | Aryl Halide | Organostannane | Pd-Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Vinyltributyltin | Pd(PPh₃)₄ (2) | - | - | THF | 70 | 92 | [13] |
| 2 | 3-Bromopyridine | Phenyltributyltin | PdCl₂(PPh₃)₂ (5) | - | CuI | NMP | 80 | 85 | Hypothetical |
| 3 | 3-Bromo-5-methoxypyridine | (2-Thienyl)tributyltin | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | CsF | Dioxane | 100 | 89 | [15] |
| 4 | 2-Iodopyridine | Allyltributyltin | Pd(OAc)₂ (2) | AsPh₃ (4) | LiCl | DMF | 60 | 93 | Hypothetical |
Experimental Protocol: Stille Coupling of 3-Bromo-5-methoxypyridine
This is a general protocol adapted for this compound.[15]
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), tri(tert-butyl)phosphine (0.08 mmol, 8 mol%), and cesium fluoride (CsF, 1.5 mmol, 1.5 equiv.).
-
Evacuate and backfill with argon.
-
Add a solution of 3-bromo-5-methoxypyridine (1.0 mmol, 1.0 equiv.) in anhydrous dioxane (3 mL).
-
Add the organostannane reagent (1.1 mmol, 1.1 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
To the filtrate, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate tin salts.
-
Filter the mixture again, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle for Stille Coupling
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Negishi and Kumada Couplings
The Negishi coupling utilizes an organozinc reagent, while the Kumada coupling employs a Grignard (organomagnesium) reagent.[16][17][18] These reactions are powerful for forming C-C bonds, particularly with sp³-hybridized carbons.
Quantitative Data for Negishi and Kumada Couplings
| Reaction | Aryl Halide | Organometallic Reagent | Pd/Ni-Catalyst (mol%) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Negishi | 2-Chloropyridine | Phenylzinc chloride | Pd(OAc)₂ (2) / SPhos (4) | THF | 65 | 94 | Hypothetical |
| Negishi | 3-Bromo-5-methoxypyridine | Ethylzinc bromide | PdCl₂(dppf) (3) | THF | 60 | 87 | Hypothetical |
| Kumada | 3-Bromopyridine | Phenylmagnesium bromide | NiCl₂(dppp) (1) | Et₂O | RT | 96 | [16][18] |
| Kumada | 2-Chloro-4-methoxypyridine | Isopropylmagnesium chloride | Pd(OAc)₂ (2) / XPhos (4) | THF | 60 | 85 | Hypothetical |
Experimental Protocol: Kumada Coupling of 2-Chloro-4-methoxypyridine
This protocol is a general procedure adapted for this compound derivatives.[16][17]
-
To a flame-dried, three-necked flask under argon, add NiCl₂(dppp) (0.01 mmol, 1 mol%).
-
Add anhydrous diethyl ether or THF (5 mL).
-
Add a solution of 2-chloro-4-methoxypyridine (1.0 mmol, 1.0 equiv.) in the same solvent.
-
Cool the mixture to 0 °C.
-
Slowly add the Grignard reagent (e.g., phenylmagnesium bromide, 1.1 mmol, 1.1 equiv., solution in THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle for Kumada Coupling
Caption: Catalytic cycle of the Kumada cross-coupling reaction.
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kumada coupling - Wikipedia [en.wikipedia.org]
- 17. Kumada Coupling | NROChemistry [nrochemistry.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
3-Methoxypyridine: A Versatile Scaffold in Pharmaceutical Development
Introduction
3-Methoxypyridine, a substituted pyridine derivative, has emerged as a valuable building block in medicinal chemistry, contributing to the development of novel therapeutic agents across various disease areas. Its unique electronic properties and synthetic tractability make it a privileged scaffold for the design of potent and selective modulators of key biological targets. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of this compound in their pharmaceutical research and development endeavors. The applications highlighted herein focus on its role in the development of gamma-secretase modulators for Alzheimer's disease, PI3K/mTOR dual inhibitors for oncology, and novel cytotoxic agents.
Application 1: Gamma-Secretase Modulators for Alzheimer's Disease
The accumulation of amyloid-beta (Aβ) peptides, particularly the Aβ42 isoform, in the brain is a central event in the pathogenesis of Alzheimer's disease. Gamma-secretase, an intramembrane protease, is responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides. While complete inhibition of gamma-secretase can lead to mechanism-based toxicities due to its role in processing other substrates like Notch, gamma-secretase modulators (GSMs) offer a more nuanced therapeutic strategy. GSMs allosterically modulate the enzyme's activity to selectively reduce the production of the aggregation-prone Aβ42 while increasing the formation of shorter, less amyloidogenic Aβ species. The this compound moiety has been successfully incorporated into potent GSMs, demonstrating improved potency and drug-like properties.
Quantitative Data: In Vitro Activity of this compound-Containing GSMs
| Compound ID | Target | Assay | IC50 (nM) | Reference |
| 22d | γ-Secretase (Aβ42 production) | Cell-based Aβ42 ELISA | 60 | [1] |
| 22e (methoxypyrazine analog) | γ-Secretase (Aβ42 production) | Cell-based Aβ42 ELISA | 89 | [1] |
| 23 (3-hydroxypyridine analog) | γ-Secretase (Aβ42 production) | Cell-based Aβ42 ELISA | >100 (modest recovery of potency) | [1] |
Experimental Protocols
This protocol is a representative synthesis based on the schemes provided in the literature for similar compounds.
Step 1: Synthesis of 6-bromo-2-methoxy-3-aminopyridine (12a)
-
To a solution of 2,6-dibromo-3-aminopyridine in methanol, add sodium methoxide.
-
Heat the reaction mixture at reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-bromo-2-methoxy-3-aminopyridine.
Step 2: N-formylation to formamide (13a)
-
Treat 6-bromo-2-methoxy-3-aminopyridine with formic acid and acetic anhydride to generate formic anhydride in situ.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the formamide.
Step 3: Synthesis of the ketoformamide
-
React the formamide from the previous step with chloropropanone in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).
-
Heat the reaction mixture and monitor for completion by TLC.
-
After cooling, perform an aqueous workup and extract the product.
-
Purify the crude ketoformamide by column chromatography.
Step 4: Subsequent cyclization and coupling steps
-
The ketoformamide can then undergo a series of cyclization and coupling reactions as described in the referenced literature to yield the final tetracyclic GSM.[1] The specific reagents and conditions for these subsequent steps will depend on the desired final structure.
This protocol describes a method to assess the direct inhibitory effect of a compound on gamma-secretase activity.
-
Preparation of γ-Secretase containing membranes:
-
Culture HEK293T cells that overexpress γ-secretase subunits.
-
Harvest the cells and resuspend them in a hypotonic buffer.
-
Homogenize the cells and centrifuge to pellet nuclei and unbroken cells.
-
Centrifuge the supernatant at high speed to pellet the cell membranes. Wash and store the membrane pellet at -80°C.[2]
-
-
Solubilization of γ-Secretase:
-
Resuspend the membrane pellet in a solubilization buffer containing a mild detergent like CHAPSO and protease inhibitors.
-
Incubate on ice and then centrifuge to remove insoluble material. The supernatant contains the active γ-secretase complex.[2]
-
-
In Vitro Cleavage Reaction:
-
In a microcentrifuge tube, combine the solubilized γ-secretase, a recombinant APP-based substrate (e.g., C100-Flag), and various concentrations of the test compound (e.g., the this compound GSM).
-
Incubate the reaction at 37°C for a defined period (e.g., 4 hours).[2]
-
-
Detection of Cleavage Products:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody specific to the cleaved product (e.g., anti-Flag antibody) to detect the intracellular domain (ICD) fragment.
-
Quantify the band intensities to determine the extent of inhibition.
-
Signaling Pathway
Caption: Gamma-secretase processing of APP and the modulatory effect of this compound GSMs.
Application 2: PI3K/mTOR Dual Inhibitors for Oncology
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention. Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms. The this compound scaffold has been incorporated into potent PI3K/mTOR dual inhibitors, demonstrating significant anti-proliferative activity in cancer cell lines.
Quantitative Data: In Vitro Activity of this compound-Containing PI3K/mTOR Inhibitors
| Compound ID | Target | IC50 (nM) | Cell Line | IC50 (nM) | Reference |
| 22c | PI3Kα | 0.22 | MCF-7 (Breast Cancer) | 130 | |
| mTOR | 23 | HCT-116 (Colon Cancer) | 20 |
Experimental Protocols
This protocol is a representative synthesis based on the schemes provided in the literature.
Step 1: Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
-
To a solution of 5-bromo-2-methoxypyridin-3-amine in a suitable solvent (e.g., pyridine or dichloromethane), add 2,4-difluorobenzenesulfonyl chloride.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by crystallization or column chromatography.[4]
Step 2: Suzuki Coupling
-
Couple the bromopyridine derivative from the previous step with a suitable boronic acid or ester derivative of a quinoline core.
-
The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent mixture such as toluene/ethanol/water.
-
Heat the reaction mixture at reflux and monitor its progress.
-
After completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.
Step 3: Amide Coupling
-
The ester group on the quinoline core is hydrolyzed to the corresponding carboxylic acid.
-
The carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA) in a solvent like DMF.
-
Stir the reaction at room temperature until completion.
-
Purify the final product by column chromatography or preparative HPLC.
This protocol measures the activity of PI3Kα by quantifying the amount of ADP produced.
-
Reaction Setup:
-
Prepare a reaction buffer containing HEPES, NaCl, MgCl2, and BSA.
-
Dilute the PI3Kα enzyme in the reaction buffer containing the lipid substrate (e.g., PI:3PS).
-
In a 384-well plate, add the test compound (this compound derivative) or vehicle control.
-
Add the enzyme/lipid mixture to the wells.
-
Initiate the reaction by adding ATP.[5]
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.[5]
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase. Incubate for 30-60 minutes at room temperature.[6]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
This protocol describes an in vitro assay to measure mTORC1 activity.
-
Immunoprecipitation of mTORC1:
-
Lyse cells (e.g., HEK293T) in a CHAPS-containing lysis buffer.
-
Incubate the lysate with an anti-Raptor antibody to specifically pull down the mTORC1 complex.
-
Add protein G sepharose beads to capture the antibody-mTORC1 complex.[7]
-
-
Kinase Reaction:
-
Wash the immunoprecipitated mTORC1 complex.
-
Resuspend the beads in a kinase reaction buffer containing the test compound.
-
Add a substrate for mTORC1 (e.g., recombinant GST-S6K1) and ATP to start the reaction.[7]
-
Incubate at 37°C for 20-30 minutes.
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-S6K1 (Thr389)).
-
Quantify the band intensities to determine the inhibitory effect of the compound.
-
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 or HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate overnight to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 72 hours). Include untreated and vehicle controls.
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
This protocol detects the phosphorylation of Akt, a downstream effector of PI3K.
-
Cell Treatment and Lysis:
-
Treat cancer cells with the test compound for the desired time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-Akt (Ser473).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[10]
-
-
Detection:
-
Detect the signal using a chemiluminescent substrate.
-
Re-probe the membrane with an antibody for total Akt as a loading control.
-
Signaling Pathway
Caption: The PI3K/mTOR signaling pathway and its dual inhibition by a this compound derivative.
Application 3: Novel Cytotoxic Agents
The pyridine ring is a common motif in many anticancer drugs. The introduction of a methoxy group at the 3-position, along with other substituents, can lead to compounds with potent cytotoxic activity against various cancer cell lines. Research has shown that certain 2-methoxypyridine-3-carbonitrile derivatives bearing aryl and dichlorothiophene moieties exhibit promising antiproliferative effects.
Quantitative Data: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5d | HepG2 | Liver | 1-5 | [11] |
| DU145 | Prostate | 1-5 | [11] | |
| MBA-MB-231 | Breast | 1-5 | [11] | |
| 5g | HepG2 | Liver | 1-5 | [11] |
| DU145 | Prostate | 1-5 | [11] | |
| MBA-MB-231 | Breast | 1-5 | [11] | |
| 5h | HepG2 | Liver | 1-5 | [11] |
| DU145 | Prostate | 1-5 | [11] | |
| MBA-MB-231 | Breast | 1-5 | [11] | |
| 5i | HepG2 | Liver | 1-5 | [11] |
| DU145 | Prostate | 1-5 | [11] | |
| MBA-MB-231 | Breast | 1-5 | [11] |
Experimental Protocols
This protocol is based on the synthetic procedures described in the literature.[11][12]
Step 1: Synthesis of Chalcones (4a-i)
-
Dissolve the appropriate aromatic aldehyde and 3-acetyl-2,5-dichlorothiophene in ethanol.
-
Add a solution of potassium hydroxide in water dropwise to the mixture at room temperature.
-
Stir the reaction mixture for several hours until a precipitate forms.
-
Collect the precipitate by filtration, wash with water and cold ethanol, and dry to obtain the chalcone.
Step 2: Synthesis of 2-methoxypyridine-3-carbonitriles (5a-i)
-
To a solution of the chalcone in methanol, add malononitrile and a catalytic amount of a base (e.g., piperidine).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold methanol and dry. The product can be further purified by recrystallization.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with the cytotoxic this compound derivative for a specified time.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells are Annexin V-FITC and PI negative.
-
Early apoptotic cells are Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
-
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment:
-
Culture cells and treat them with the test compound for a desired period.
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[13]
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.[13]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity of PI.
-
The DNA content allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow
Caption: Experimental workflow for the evaluation of cytotoxic this compound derivatives.
Conclusion
The this compound scaffold is a versatile and valuable component in the design of novel pharmaceutical agents. Its successful application in the development of gamma-secretase modulators, PI3K/mTOR dual inhibitors, and cytotoxic compounds highlights its potential in addressing a wide range of therapeutic needs. The detailed protocols and application notes provided in this document are intended to facilitate further research and development in this promising area of medicinal chemistry. By leveraging the synthetic accessibility and favorable biological properties of this compound derivatives, the scientific community can continue to advance the discovery of new and effective medicines.
References
- 1. Annexin V Staining Protocol [bdbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. promega.de [promega.de]
- 6. ulab360.com [ulab360.com]
- 7. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
The Pivotal Role of 3-Methoxypyridine Derivatives in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 3-methoxypyridine and its derivatives as crucial building blocks in the synthesis of modern agrochemicals. The pyridine scaffold is a key feature in numerous herbicides, fungicides, and insecticides, and the introduction of a methoxy group at the 3-position, often in conjunction with other substitutions, offers a versatile platform for the development of novel active ingredients. These application notes detail the synthetic pathways, experimental protocols, and quantitative data for the preparation of key agrochemicals, providing a practical guide for researchers in the field.
Herbicide Synthesis: The Case of Halauxifen-Methyl
Substituted 3-methoxypyridines are instrumental in the synthesis of arylpicolinate herbicides, a class of synthetic auxin herbicides. A prominent example is Halauxifen-methyl, where a substituted methoxypyridine derivative serves as a key precursor.
Synthesis of a Key Precursor: 3-Chloro-5-fluoro-2-methoxypyridine
The synthesis of Halauxifen-methyl often involves the use of 3-chloro-5-fluoro-2-methoxypyridine. A plausible multi-step synthesis for this key intermediate starting from 2-aminopyridine is outlined below. The process involves nitration, protection, reduction, diazotization, chlorination, and finally methoxylation.
Experimental Protocol: Synthesis of 3-Chloro-5-fluoropyridin-2(1H)-one (A Key Intermediate)
This protocol describes the diazotization of 2-amino-3-chloro-5-fluoropyridine followed by hydrolysis.
-
Materials: 2-Amino-3-chloro-5-fluoropyridine, Sulfuric acid (H₂SO₄), Sodium nitrite (NaNO₂), Water.
-
Procedure:
-
Dissolve 2-amino-3-chloro-5-fluoropyridine in an aqueous solution of sulfuric acid and cool the mixture to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise to the cooled mixture, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, stir the reaction mixture at a low temperature for a designated period.
-
Gently warm the mixture to facilitate the hydrolysis of the diazonium salt.
-
The product, 3-chloro-5-fluoropyridin-2(1H)-one, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain the final product.
-
Experimental Protocol: Methoxylation to 3-Chloro-5-fluoro-2-methoxypyridine
-
Materials: 3-Chloro-5-fluoropyridin-2(1H)-one, Toluene or DMF, Silver carbonate or Potassium carbonate, Iodomethane or Dimethyl sulfate.
-
Procedure:
-
Create a suspension of 3-chloro-5-fluoropyridin-2(1H)-one in a suitable solvent such as toluene or DMF.
-
Add a base, for instance, silver carbonate or potassium carbonate, to the suspension.
-
Introduce a methylating agent like iodomethane or dimethyl sulfate to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is fully consumed, as monitored by TLC or GC-MS.
-
Filter off the solid byproducts and concentrate the filtrate.
-
Purify the crude product by distillation or column chromatography to yield 3-chloro-5-fluoro-2-methoxypyridine.
-
Synthesis of Halauxifen-Methyl Precursor via Suzuki-Miyaura Coupling
The core of the Halauxifen-methyl synthesis involves a Suzuki-Miyaura cross-coupling reaction to form the biaryl bond.[1] This reaction couples a pyridine derivative with a phenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines the coupling of a generic 2-chloropyridine intermediate (derived from 3-chloro-5-fluoro-2-methoxypyridine) with (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid.[1]
-
Materials: 3-Chloro-5-fluoro-2-methoxypyridine derived intermediate (e.g., methyl 4-amino-3,6-dichloropyridine-2-carboxylate), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), 1,4-Dioxane, Water, Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄), Argon or Nitrogen gas.
-
Procedure:
-
In a dried round-bottom flask, combine the 3-chloro-5-fluoro-2-methoxypyridine derived intermediate (1.0 eq), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).[1]
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).[1]
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 v/v ratio).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the coupled product.
-
| Reaction Step | Key Reagents | Typical Conditions | Reported Yield | Reference |
| Diazotization & Hydrolysis | 2-Amino-3-chloro-5-fluoropyridine, H₂SO₄, NaNO₂ | 0-5 °C, then warming | Not specified | BenchChem |
| Methoxylation | 3-Chloro-5-fluoropyridin-2(1H)-one, Methylating agent, Base | Room temp. or gentle heat | Not specified | BenchChem |
| Suzuki-Miyaura Coupling | Pyridine intermediate, Boronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ | 80-90 °C, 12-24 h | Not specified | [1] |
Synthesis of Halauxifen-Methyl Precursor
Caption: Synthetic pathway to a Halauxifen-Methyl precursor.
Fungicide Synthesis: Pyridine Carboxamides
This compound derivatives can also be utilized in the synthesis of fungicides. The pyridine carboxamide scaffold is a common feature in many fungicidal compounds. While a direct synthesis from the parent this compound is not explicitly detailed in the available literature, a hypothetical protocol for a pyridyl-thiazole scaffold, a common motif in fungicides, can be proposed based on established chemical reactions.
Hypothetical Synthesis of a Pyridyl-Thiazole Fungicidal Scaffold
This protocol outlines a Stille coupling reaction to form a C-C bond between the pyridine and thiazole rings.
Experimental Protocol: Stille Coupling
-
Materials: 3-Chloro-5-fluoro-2-methoxypyridine, 2-(Tributylstannyl)thiazole, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Lithium chloride (LiCl), Toluene, Argon or Nitrogen gas.
-
Procedure:
-
To a dried Schlenk tube, add 3-chloro-5-fluoro-2-methoxypyridine (1.0 eq), 2-(tributylstannyl)thiazole (1.1 eq), and lithium chloride (3.0 eq).[1]
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[1]
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene.
-
Heat the reaction mixture to 100-110 °C and stir for 18-24 hours, monitoring the reaction by GC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of potassium fluoride.
-
Stir for 1 hour, then filter through celite.
-
Extract the filtrate with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 3-(thiazol-2-yl)-5-fluoro-2-methoxypyridine scaffold.
-
| Reaction Step | Key Reagents | Typical Conditions | Expected Outcome | Reference |
| Stille Coupling | 3-Chloro-5-fluoro-2-methoxypyridine, 2-(Tributylstannyl)thiazole, Pd(PPh₃)₄, LiCl | 100-110 °C, 18-24 h | Formation of a pyridyl-thiazole scaffold | [1] |
Hypothetical Fungicide Scaffold Synthesis
Caption: Stille coupling for a potential fungicide scaffold.
Insecticide Synthesis: Neonicotinoid Analogs
The versatile chemistry of substituted 3-methoxypyridines also allows for their potential application in the synthesis of insecticides, such as analogs of neonicotinoids. A key transformation in the synthesis of many neonicotinoids is the formation of a C-N bond.
Hypothetical Synthesis of a Pyridyl-Amine Insecticidal Scaffold
This protocol describes a Buchwald-Hartwig amination to introduce an amine functionality to the pyridine ring, a common feature in some neonicotinoid-type insecticides.
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials: 3-Chloro-5-fluoro-2-methoxypyridine, Desired primary or secondary amine (e.g., piperidine), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos, Sodium tert-butoxide (NaOtBu), Toluene, Argon or Nitrogen gas.
-
Procedure:
-
To a dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).[1]
-
Add 3-chloro-5-fluoro-2-methoxypyridine (1.0 eq) and the desired amine (1.2 eq).[1]
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene.
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring the reaction by LC-MS.
-
Upon completion, cool to room temperature and quench with water.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the aminated pyridine product.
-
| Reaction Step | Key Reagents | Typical Conditions | Expected Outcome | Reference |
| Buchwald-Hartwig Amination | 3-Chloro-5-fluoro-2-methoxypyridine, Amine, Pd₂(dba)₃, Xantphos, NaOtBu | 90-100 °C, 12-18 h | Formation of a pyridyl-amine scaffold | [1] |
Hypothetical Insecticide Scaffold Synthesis
References
Application Notes and Protocols for 3-Methoxypyridine in Organic Reactions
Introduction
While 3-methoxypyridine itself is not commonly employed as a catalyst in organic reactions, it serves as a crucial and versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. Its derivatives, especially halogenated 3-methoxypyridines, are valuable substrates in a variety of transition metal-catalyzed cross-coupling reactions. The methoxy group, being an electron-donating group, influences the electronic properties of the pyridine ring, affecting its reactivity and the regioselectivity of further functionalization.
These application notes will focus on the utility of this compound derivatives as substrates in palladium-catalyzed cross-coupling reactions, providing detailed protocols and insights for researchers, scientists, and drug development professionals. The primary example will be the Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
Application: Suzuki-Miyaura Cross-Coupling of Methoxy-Substituted Pyridines
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many biologically active molecules. Methoxy-substituted pyridines can be functionalized to participate in these reactions as either the organoborane or the halide partner.
Synthesis of a Key Intermediate: 6-Chloro-2-methoxypyridin-3-ylboronic acid
A common strategy to prepare for Suzuki coupling is the synthesis of a boronic acid derivative from a corresponding halide. The methoxy group in 2-chloro-6-methoxypyridine can act as a directing group in an ortho-metallation reaction, allowing for the regioselective introduction of the boronic acid moiety.[1]
Quantitative Data for Suzuki-Miyaura Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of a generic halo-methoxypyridine with various arylboronic acids. The specific substrate, catalyst, ligand, and base system are critical for optimizing the reaction yield.[2][3]
| Entry | Aryl Halide | Arylboronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromo-5-methoxypyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| 2 | 3-Chloro-5-methoxypyridine | 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 70-85 |
| 3 | 3-Bromo-5-methoxypyridine | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 80-90 |
| 4 | 3-Chloro-5-methoxypyridine | 3-Furylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 65-80 |
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-2-methoxypyridin-3-ylboronic acid via Directed Ortho-Metallation[1]
This protocol describes the synthesis of a pyridinylboronic acid, a key intermediate for Suzuki-Miyaura coupling, from a commercially available halo-methoxypyridine.
Materials:
-
2-Chloro-6-methoxypyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add n-BuLi (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of 2-chloro-6-methoxypyridine (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 6-Chloro-2-methoxypyridin-3-ylboronic acid with an Aryl Halide[2][3]
This protocol details the palladium-catalyzed cross-coupling of the synthesized pyridinylboronic acid with a generic aryl bromide.
Materials:
-
6-Chloro-2-methoxypyridin-3-ylboronic acid
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried reaction vial, add 6-chloro-2-methoxypyridin-3-ylboronic acid (1.2 eq), the aryl bromide (1.0 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed toluene and degassed water (typically in a 4:1 to 5:1 ratio).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for the preparation of a biaryl compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Spectroscopic Analysis of 3-Methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the spectroscopic analysis of 3-Methoxypyridine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The information is intended to assist in the structural elucidation and quality control of this compound, which is a valuable building block in medicinal chemistry and materials science.
Spectroscopic Data
The ¹H and ¹³C NMR spectra of this compound were acquired in Deuterated Dimethyl Sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).
¹H NMR Data
The proton NMR spectrum of this compound exhibits four distinct signals corresponding to the aromatic protons and the methoxy group protons.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 8.25 | dd | 4.6, 1.5 |
| H-6 | 8.15 | d | 4.6 |
| H-4 | 7.40 | ddd | 8.4, 2.7, 1.5 |
| H-5 | 7.25 | dd | 8.4, 4.6 |
| -OCH₃ | 3.85 | s | - |
Note: The assignments are based on established NMR principles and data from referenced literature. Multiplicity is abbreviated as: s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets.
¹³C NMR Data
The carbon-13 NMR spectrum of this compound shows six signals, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the methoxy group.[1]
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-3 | 155.5 |
| C-2 | 142.0 |
| C-6 | 140.5 |
| C-4 | 123.8 |
| C-5 | 119.0 |
| -OCH₃ | 55.2 |
Experimental Protocols
The following protocols outline the standard procedures for the preparation of a sample of this compound and the acquisition of its ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtration (Optional but Recommended): To remove any particulate matter that could affect spectral quality, the solution can be filtered through a small plug of glass wool placed at the bottom of the Pasteur pipette during transfer.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range covering approximately -2 to 12 ppm.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range covering approximately 0 to 160 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Pick the peaks in both ¹H and ¹³C spectra.
-
Visualizations
Chemical Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with the numbering of the atoms corresponding to the NMR data tables.
Caption: Structure of this compound with atom numbering and corresponding ¹H and ¹³C NMR chemical shifts.
Experimental Workflow for NMR Analysis
This diagram outlines the logical flow of the experimental process for the NMR analysis of this compound.
Caption: Workflow diagram illustrating the key steps in the NMR analysis of this compound.
References
Application Notes and Protocols for the Ortho-lithiation of 3-Methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed ortho-lithiation is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of 3-methoxypyridine, the methoxy group acts as a directing metalating group (DMG), facilitating the deprotonation of the adjacent C2 or C4 positions by a strong lithium base. This in situ generated organolithium intermediate can then be quenched with various electrophiles to introduce a wide range of substituents, providing a versatile route to novel pyridine derivatives, which are key scaffolds in medicinal chemistry.
This document provides detailed experimental procedures, quantitative data for various reaction conditions, and a visual workflow for the successful ortho-lithiation of this compound.
Key Considerations and Application Notes
-
Regioselectivity: The lithiation of this compound can occur at either the C2 or C4 position. The reaction conditions, particularly the choice of the lithium base, can influence the regioselectivity. Generally, lithiation is favored at the C2 position due to the inductive effect of the pyridine nitrogen atom.[1]
-
Choice of Base: Due to the susceptibility of the pyridine ring to nucleophilic attack, hindered and less nucleophilic bases are often preferred.[1][2]
-
Lithium Diisopropylamide (LDA) and Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are commonly used to avoid competitive addition to the C=N bond of the pyridine ring.[1][2][3]
-
Mesityllithium has also been shown to be an effective base, reducing nucleophilic side reactions.[4]
-
n-Butyllithium (n-BuLi) can be used, often in the presence of additives like lithium N,N-dimethylaminoethanol (LiDMAE) or in mixed aggregate systems to enhance basicity and suppress nucleophilic addition.[5][6][7]
-
-
Reaction Conditions: The reaction is typically carried out at low temperatures, such as -78 °C, in anhydrous aprotic polar solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) to ensure the stability of the lithiated intermediate and minimize side reactions.[1][3]
-
Electrophiles: A wide array of electrophiles can be used to trap the lithiated intermediate, including aldehydes, ketones, alkyl halides, silyl chlorides, and carbon dioxide.
-
Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture. Therefore, all reactions must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents.
Experimental Protocols
General Procedure for the Ortho-lithiation of this compound using LDA
This protocol describes a general method for the ortho-lithiation of this compound at the C2 position followed by quenching with an electrophile.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or a flame-dried round-bottom flask with a rubber septum
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Preparation of LDA: To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous THF and cool the flask to -78 °C. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution. Stir the mixture at -78 °C for 30 minutes to generate LDA.
-
Lithiation: To the freshly prepared LDA solution at -78 °C, add this compound (1.0 equivalent) dropwise. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Slowly add the chosen electrophile (1.2 equivalents) to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for an additional 1-3 hours, and then let it warm to room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes various reported conditions for the ortho-lithiation of this compound and subsequent reaction with different electrophiles.
| Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Electrophile | Product | Yield (%) | Reference |
| LDA (1.2) | THF | -78 | 1 | PhCHO | 2-(Hydroxy(phenyl)methyl)-3-methoxypyridine | 78 | [1] |
| LDA (1.2) | THF | -78 | 1 | Me₂CO | 2-(1-Hydroxy-1-methylethyl)-3-methoxypyridine | 85 | [1] |
| Mesityllithium (1.2) | THF | 0 | 0.5 | MeI | 2-Methyl-3-methoxypyridine | 65 | [4] |
| Mesityllithium (1.2) | THF | 0 | 0.5 | Me₃SiCl | 3-Methoxy-2-(trimethylsilyl)pyridine | 82 | [4] |
| n-BuLi/LiDMAE (1.2) | THF | -78 | 1 | DMF | 3-Methoxy-2-pyridinecarboxaldehyde | 75 | [5][6] |
| LTMP (1.1) | THF | -78 | 1.5 | I₂ | 2-Iodo-3-methoxypyridine | 90 | [1] |
Experimental Workflow
The following diagram illustrates the general workflow for the ortho-lithiation of this compound.
References
Application of 3-Methoxypyridine in the Synthesis of Lycopodium Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the strategic use of 3-methoxypyridine derivatives in the total synthesis of complex Lycopodium alkaloids. The methodologies highlighted herein, primarily developed by the Sarpong group, leverage the unique electronic properties of methoxypyridines as masked pyridone synthons, enabling efficient and stereoselective construction of intricate alkaloid frameworks.
Introduction
Lycopodium alkaloids are a large and structurally diverse family of natural products, many of which exhibit significant biological activities, including potent acetylcholinesterase inhibition relevant to the treatment of Alzheimer's disease.[1][2] Their complex, polycyclic architectures present formidable challenges to synthetic chemists. A key innovation in this field has been the use of methoxypyridine moieties as versatile building blocks. The methoxy group serves to moderate the basicity of the pyridine nitrogen through an inductive effect, which can simplify purification processes by avoiding the need for reversed-phase chromatography often required for basic alkaloids.[2][3] This masking functionality can be revealed at a late stage in the synthesis to furnish the desired pyridone core, a common feature in many Lycopodium alkaloids.
This report details the successful application of this strategy in the total synthesis of (±)-lycoposerramine R and a concise approach to the tetracyclic core of magellanine-type alkaloids.
Synthesis of (±)-Lycoposerramine R
The total synthesis of (±)-lycoposerramine R showcases the utility of a this compound unit in a multi-step sequence to construct the target molecule. The synthesis proceeds in 13 steps with an overall yield of 12%.[2] A key transformation is the Eschenmoser-Claisen rearrangement to establish a critical quaternary carbon center.[2][4]
Summary of Key Transformations and Yields
| Step No. | Transformation | Reagents & Conditions | Product | Yield (%) |
| 1-2 | Coupling of vinylogous ester and picolinyl bromide, reduction, and acidic workup | 1. LDA, THF, -78 °C; 2. NaBH4, CeCl3·7H2O, MeOH; 3. 1 M HCl | Bromoalkene 6 | 63 |
| 3 | Intramolecular Heck reaction | Pd(OAc)2, P(o-tol)3, Ag2CO3, MeCN, 80 °C | Tricyclic enone 9 | 79 |
| 4 | α-Methylation | LDA, MeI, THF, -78 °C | α-Methylated enone | - |
| 5 | Luche reduction | NaBH4, CeCl3·7H2O, MeOH, 0 °C | Allylic alcohol 10 | 92 (over 2 steps) |
| 6 | Eschenmoser-Claisen rearrangement | N,N-dimethylacetamide dimethyl acetal, xylenes, 140 °C | Amide 11 | 94 |
| 7 | Iodolactonization | I2, NaHCO3, MeCN, 0 °C to rt | Iodolactone 12 | 78 |
| 8 | LAH reduction | LiAlH4, THF, 0 °C to rt | Diol 13 | 72 |
| 9 | Swern oxidation | (COCl)2, DMSO, Et3N, CH2Cl2, -78 °C | Ketoaldehyde 14 | quant. |
| 10 | Ohira-Bestmann reaction | (MeO)2P(O)CHN2, K2CO3, MeOH | Alkyne 15 | - |
| 11 | Anti-Markovnikov hydration | 9-BBN, THF; then H2O2, NaOH | Ketoaldehyde 4 | High (over 2 steps) |
| 12 | Reductive amination and deprotection | BnNH2, Ti(OiPr)4, NaBH3CN; then H2, Pd/C | Piperidine intermediate | - |
| 13 | Demethylation | NaSEt, DMF, 140 °C | (±)-Lycoposerramine R 2 | - |
Experimental Protocols
Protocol 1: Synthesis of Tricyclic Enone (9)
-
Step 1-2: Formation of Bromoalkene (6)
-
To a solution of diisopropylamine in anhydrous THF at -78 °C is added n-butyllithium. The mixture is stirred for 30 minutes.
-
A solution of vinylogous ester 7 in THF is added dropwise, and the reaction is stirred for 1 hour at -78 °C.
-
Picolinyl bromide 8 in THF is then added, and the mixture is allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The organic layers are dried over Na2SO4 and concentrated.
-
The crude product is dissolved in methanol, and CeCl3·7H2O is added, followed by NaBH4 at 0 °C.
-
After stirring for 30 minutes, the reaction is quenched with 1 M HCl and stirred for another 30 minutes.
-
The mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated. The crude product 6 is purified by column chromatography (63% yield over two steps).[5]
-
-
Step 3: Intramolecular Heck Reaction to form Tricyclic Enone (9)
-
A solution of bromoalkene 6 , Pd(OAc)2, P(o-tol)3, and Ag2CO3 in acetonitrile is heated at 80 °C for 12 hours.
-
The reaction mixture is cooled, filtered through Celite, and concentrated.
-
The residue is purified by flash column chromatography to afford tricyclic enone 9 (79% yield).[5]
-
Protocol 2: Eschenmoser-Claisen Rearrangement
-
Step 4-5: Formation of Allylic Alcohol (10)
-
To a solution of LDA in THF at -78 °C is added a solution of enone 9 . After 1 hour, methyl iodide is added, and the reaction is stirred for another hour.
-
The reaction is quenched with saturated aqueous NH4Cl and worked up.
-
The crude α-methylated ketone is dissolved in methanol and cooled to 0 °C. CeCl3·7H2O and NaBH4 are added sequentially.
-
After 30 minutes, the reaction is quenched and worked up to provide allylic alcohol 10 (92% yield over two steps).[5]
-
-
Step 6: Eschenmoser-Claisen Rearrangement to form Amide (11)
Synthesis Workflow for (±)-Lycoposerramine R
Synthesis of the Magellanine-Type Alkaloid Core
A concise, enantioselective approach to the tetracyclic core of magellanine-type Lycopodium alkaloids has been developed, again utilizing a methoxypyridine derivative. This strategy features a Hajos-Parrish reaction to establish a challenging quaternary stereocenter and a palladium-catalyzed direct C-H functionalization to forge the tetracyclic core.[3]
Summary of Key Transformations and Yields
| Step No. | Transformation | Reagents & Conditions | Product | Yield (%) | Enantiomeric Excess (%) |
| 1 | Knoevenagel condensation | Piperidine, AcOH, Benzene, reflux | Adduct 10 | 83 | - |
| 2 | Hydrogenation | H2, Pd/C, EtOAc | Dione/vinylogous acid 11 | - | - |
| 3 | Proline-catalyzed Robinson annulation | (S)-Proline, MVK, DMSO | Bicyclic enone 6a | 83 (over 2 steps) | 87 |
| 4 | Tandem ketalization/hydrogenation | Ethylene glycol, p-TsOH, H2, Pd/C, EtOAc | Ketal 15 | 94 | - |
| 5 | Enol triflate formation | LiHMDS, Comins' reagent, THF, -78 °C | Vinyl triflate 5a | - | - |
| 6 | Palladium-catalyzed direct C-H arylation | Pd(OAc)2, DavePhos, K2CO3, 1,4-dioxane, 100 °C | Tetracycle 4a | 62 (over 2 steps) | - |
Experimental Protocols
Protocol 3: Hajos-Parrish Reaction
-
Step 1-2: Formation of Dione/vinylogous acid (11)
-
A solution of 3-methoxy-2-pyridinecarboxaldehyde 7a , 1,3-cyclopentanedione 9 , piperidine, and acetic acid in benzene is heated to reflux with a Dean-Stark trap for 12 hours.
-
The reaction is cooled, and the resulting precipitate is filtered and washed to give adduct 10 (83% yield).[3]
-
A suspension of 10 and Pd/C in ethyl acetate is stirred under an atmosphere of H2 for 24 hours.
-
The mixture is filtered through Celite and concentrated to give 11 , which is used without further purification.[3]
-
-
Step 3: Proline-catalyzed Robinson Annulation to form Bicyclic Enone (6a)
-
To a solution of dione/vinylogous acid 11 and (S)-proline in DMSO is added methyl vinyl ketone (MVK). The reaction is stirred at room temperature for 72 hours.
-
The reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
The crude product is purified by flash chromatography to afford bicyclic enone 6a (83% yield over two steps, 87% ee).[3]
-
Protocol 4: Palladium-Catalyzed Direct C-H Arylation
-
Step 4-5: Formation of Vinyl Triflate (5a)
-
A solution of enone 6a , ethylene glycol, and p-toluenesulfonic acid in ethyl acetate is stirred under an atmosphere of H2 with Pd/C for 16 hours to afford ketal 15 (94% yield).[3]
-
To a solution of ketal 15 in THF at -78 °C is added LiHMDS. After 1 hour, a solution of Comins' reagent in THF is added, and the reaction is stirred for another hour.
-
The reaction is quenched with saturated aqueous NH4Cl and worked up to provide vinyl triflate 5a .[3]
-
-
Step 6: Palladium-Catalyzed Direct C-H Arylation to form Tetracycle (4a)
-
A mixture of vinyl triflate 5a , Pd(OAc)2, DavePhos, and K2CO3 in 1,4-dioxane is heated at 100 °C for 24 hours.
-
The reaction is cooled, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography to yield tetracycle 4a (62% yield over two steps).[3][7]
-
Synthesis Workflow for the Magellanine-Type Alkaloid Core
Conclusion
The use of this compound derivatives represents a powerful and enabling strategy in the synthesis of complex Lycopodium alkaloids. The ability of the methoxy group to act as a masked pyridone and to modulate the reactivity of the pyridine ring provides significant advantages in the construction of these intricate natural products. The detailed protocols provided herein for the synthesis of (±)-lycoposerramine R and the core of the magellanine-type alkaloids serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. These methodologies open avenues for the synthesis of not only the natural alkaloids themselves but also novel analogs with potentially enhanced therapeutic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Methoxypyridines in the synthesis of Lycopodium alkaloids: total synthesis of (+/-)-lycoposerramine R - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Methoxypyridine in Photosensitive Materials: A Detailed Guide for Researchers
Introduction
3-Methoxypyridine, a heterocyclic aromatic compound, presents intriguing possibilities in the development of advanced photosensitive materials. Its inherent electronic structure and potential for photochemical reactivity make it a candidate for incorporation into photoresist formulations and other light-sensitive polymers. While direct, widespread application in commercial photoresists is not extensively documented, its derivatives and related pyridine compounds are utilized in various photolithographic and photochemical processes. Pyridine derivatives have been cited in patent literature as components in photoresist formulations, serving as additives, adhesion promoters, or as part of the developer solution.[1][2][3] This document provides detailed application notes and hypothetical protocols to guide researchers in exploring the potential of this compound in the production of photosensitive materials.
Application Notes
This compound can be explored for its role in photosensitive materials in several capacities:
-
As a Photosensitizer in Chemically Amplified Resists: In a chemically amplified resist system, a photoacid generator (PAG) produces a strong acid upon exposure to light. This acid then catalyzes a cascade of chemical reactions in the polymer matrix, leading to a change in solubility. This compound could potentially act as a photosensitizer, absorbing light and transferring energy to the PAG, thereby initiating the acid generation process.
-
As a Photo-Reactive Monomer: this compound can be chemically modified to incorporate polymerizable groups (e.g., acrylate, methacrylate, vinyl). Copolymerization of such a monomer with other standard photoresist monomers could yield a polymer with intrinsic photosensitivity. Upon irradiation, the methoxypyridine moiety could undergo photochemical reactions, such as crosslinking or side-chain cleavage, altering the polymer's solubility.
-
As a Quencher or Controller in Photopolymerization: Pyridine derivatives are known to influence the kinetics of photopolymerization.[4] this compound could be investigated as an additive to control the rate and extent of light-induced polymerization, potentially improving the resolution and feature fidelity of the resulting structures.
The following sections provide a hypothetical framework for the application of this compound in a chemically amplified photoresist formulation, a common type of resist used in high-resolution lithography.
Hypothetical Photoresist Formulation
Based on the general composition of chemically amplified photoresists, a formulation incorporating this compound as a photosensitizer can be proposed. The following table outlines the components and their potential concentrations.
| Component | Role | Example Compound | Concentration (% by weight of solids) |
| Polymer Resin | Forms the main structural matrix of the resist. | Poly(4-hydroxystyrene-co-t-butyl acrylate) | 60 - 80% |
| Photoacid Generator (PAG) | Generates a strong acid upon exposure to light. | Triphenylsulfonium triflate | 5 - 15% |
| Photosensitizer | Absorbs light and transfers energy to the PAG. | This compound | 5 - 15% |
| Quencher | A basic additive to control acid diffusion and improve contrast. | Triethylamine | 0.5 - 2% |
| Solvent | Dissolves all solid components for spin coating. | Propylene glycol monomethyl ether acetate (PGMEA) | To make up 100% of the liquid formulation |
Experimental Protocols
This section details a standard protocol for performing photolithography using the hypothetical this compound-based photoresist.
Substrate Preparation
-
Cleaning: Start with a clean silicon wafer. Use a standard cleaning procedure, such as an RCA clean, to remove organic and inorganic contaminants.
-
Dehydration Bake: Bake the wafer on a hotplate at 200°C for 5 minutes to remove any adsorbed moisture.
-
Adhesion Promotion: Apply an adhesion promoter, such as hexamethyldisilazane (HMDS), to the wafer surface. This can be done by spin coating or vapor priming.
Photoresist Coating
-
Dispensing: Place the prepared wafer on the chuck of a spin coater. Dispense a sufficient amount of the this compound photoresist formulation onto the center of the wafer.
-
Spin Coating: Spin the wafer at a predetermined speed (e.g., 3000 rpm) for a specific duration (e.g., 30 seconds) to achieve the desired film thickness. The final thickness will depend on the viscosity of the resist and the spin speed.
Soft Bake
-
Purpose: The soft bake (or pre-bake) is performed to evaporate the solvent from the photoresist film and to solidify the film.
-
Procedure: Place the coated wafer on a hotplate at a specific temperature (e.g., 90-110°C) for a defined time (e.g., 60-90 seconds).
Exposure
-
Mask Alignment: Align a photomask with the desired pattern over the photoresist-coated wafer.
-
Exposure: Expose the wafer to a suitable light source (e.g., a UV lamp with a specific wavelength, such as 248 nm or 365 nm). The exposure dose will need to be optimized and is a critical parameter for achieving the correct feature sizes.
Post-Exposure Bake (PEB)
-
Purpose: The PEB is a crucial step for chemically amplified resists. It provides the thermal energy for the photo-generated acid to catalyze the deprotection or crosslinking reaction in the exposed regions of the resist.
-
Procedure: Place the exposed wafer on a hotplate at a specific temperature (e.g., 100-120°C) for a defined time (e.g., 60-90 seconds).
Development
-
Developer Solution: Use a standard aqueous alkaline developer, such as a 0.26 N solution of tetramethylammonium hydroxide (TMAH).
-
Development Process: Immerse the wafer in the developer solution for a specific time (e.g., 60 seconds) with gentle agitation. For a positive-tone resist, the exposed areas will be removed. For a negative-tone resist, the unexposed areas will be removed.
-
Rinsing and Drying: Rinse the wafer thoroughly with deionized water and dry it with a stream of nitrogen gas.
Pattern Transfer (Post-Processing)
-
Hard Bake: A hard bake (e.g., 110-130°C for 60-120 seconds) can be performed to further solidify the resist pattern and improve its resistance to subsequent etching or plating processes.
-
Etching or Plating: The patterned photoresist can now be used as a mask for various pattern transfer processes, such as plasma etching or electroplating.[3]
Quantitative Data Presentation
To evaluate the performance of a new photoresist formulation, several key quantitative parameters must be measured. The following table outlines these parameters and the typical methods for their determination.
| Parameter | Description | Typical Measurement Method |
| Sensitivity (Dose-to-Clear, E₀) | The minimum exposure dose required to completely remove the photoresist in the exposed area (for a positive resist). | A series of exposures with increasing doses are performed. The dose at which the resist completely clears is E₀. |
| Contrast (γ) | A measure of the sharpness of the transition between exposed and unexposed regions. A higher contrast value indicates a steeper resist profile. | Determined from the slope of the characteristic curve (normalized remaining thickness vs. log of exposure dose). |
| Resolution | The smallest feature size that can be reliably patterned with the photoresist. | Imaging of resolution test patterns and measurement using a scanning electron microscope (SEM). |
| Film Thickness | The thickness of the photoresist layer after spin coating and baking. | Measured using an ellipsometer or a profilometer. |
| Refractive Index | The refractive index of the photoresist film at the exposure wavelength. | Measured using an ellipsometer. |
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: 3-Methoxypyridine Synthesis
Welcome to the technical support center for the synthesis of 3-Methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Williamson Ether Synthesis: This involves the O-methylation of 3-hydroxypyridine using a methylating agent in the presence of a base.
-
Nucleophilic Aromatic Substitution (SNAr): This route utilizes a substituted pyridine, such as 3-chloropyridine or 3-bromopyridine, which reacts with a methoxide source.
-
Multi-step Syntheses: More complex routes may be employed, starting from precursors like 3,5-dibromopyridine, which undergo a series of functional group transformations.
Q2: My yield of this compound is consistently low. What are the general factors I should investigate?
A2: Low yields can often be attributed to several factors. A systematic investigation should include:
-
Purity of Starting Materials: Impurities in your 3-hydroxypyridine or halo-pyridine can lead to side reactions. Ensure the purity of all reagents before commencing the synthesis.
-
Reaction Conditions: Temperature, reaction time, and the concentration of reactants are critical parameters. Optimization of these conditions is often necessary for different scales and substrates.
-
Catalyst Activity (if applicable): In catalyst-driven reactions, ensure the catalyst is fresh and active. Catalyst poisoning or degradation can significantly reduce yield.
-
Solvent Choice: The polarity and boiling point of the solvent can influence reaction rates and product stability. It is advisable to perform small-scale solvent screening to identify the optimal medium for your specific reaction.
Q3: How can I effectively purify my crude this compound?
A3: Purification of this compound can be challenging due to its physical properties. Common and effective purification techniques include:
-
Distillation: As this compound is a liquid, distillation is a primary method for purification, especially for removing non-volatile impurities.[1][2][3][4]
-
Column Chromatography: For removal of impurities with similar boiling points, silica gel column chromatography is effective.[1][2] A typical eluent system would be a mixture of ethyl acetate and hexanes.
-
Extraction: Liquid-liquid extraction can be used during the work-up to remove water-soluble byproducts and unreacted starting materials.[1][3]
Q4: What are the key safety precautions I should take when synthesizing this compound?
A4: Standard laboratory safety protocols should be followed. Specific precautions include:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6][7][8]
-
Handle reagents like sodium hydride and strong bases with extreme care, as they are reactive.
-
Grounding equipment is necessary to prevent static discharge when working with flammable solvents.[5]
-
Consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.[5][6][7][8]
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis of this compound from 3-Hydroxypyridine
| Potential Cause | Troubleshooting Steps |
| Incomplete deprotonation of 3-hydroxypyridine | - Use a stronger base (e.g., NaH instead of K₂CO₃).- Ensure the base is fresh and has been stored under anhydrous conditions.- Increase the stoichiometry of the base. |
| Side reactions (e.g., N-methylation) | - N-methylation of the pyridine ring can be a competing reaction. Using a less reactive methylating agent or optimizing the reaction temperature may mitigate this.- Protect the nitrogen atom if N-methylation is a significant issue, though this adds extra steps to the synthesis. |
| Decomposition of product or starting material | - Lower the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to degradation.- Minimize the reaction time by monitoring the reaction progress closely using TLC or GC-MS.[9][10][11] |
| Inefficient methylation | - Choose a more reactive methylating agent (e.g., dimethyl sulfate or methyl iodide).- Increase the concentration of the methylating agent. |
Issue 2: Poor Conversion in SNAr Synthesis of this compound from 3-Halopyridine
| Potential Cause | Troubleshooting Steps |
| Low reactivity of the 3-halopyridine | - The reactivity of halopyridines in SNAr reactions follows the order F > Cl > Br > I. If using a less reactive halide, consider using a more forcing reaction condition (higher temperature, longer reaction time).- The addition of a phase-transfer catalyst can sometimes improve the reaction rate. |
| Decomposition of the methoxide source | - Ensure the sodium methoxide is anhydrous and of high purity. Moisture can lead to the formation of hydroxypyridine as a byproduct. |
| Solvent effects | - Use a polar apathetic solvent such as DMF or DMSO to facilitate the SNAr reaction.[12] |
| Presence of electron-donating groups | - If the pyridine ring has electron-donating substituents, this will deactivate the ring towards nucleophilic attack. In such cases, a different synthetic strategy may be necessary. |
Data Presentation
Table 1: Comparison of Common Synthesis Methods for this compound and its Derivatives
| Method | Starting Material | Key Reagents | Typical Yield (%) | Reaction Conditions | Reference |
| Williamson Ether Synthesis | 3-Hydroxypyridine | Methylating agent (e.g., CH₃I, (CH₃)₂SO₄), Base (e.g., NaH, K₂CO₃) | 60-90% | Varies with reagents, typically 25-80°C | General Knowledge |
| SNAr | 3-Chloropyridine derivative | Sodium methoxide, Solvent (e.g., Methanol, DMF) | 70-95% | Room temperature to reflux | [13] |
| Multi-step Synthesis | 2-Amino-3-chloro-5-fluoropyridine | NaNO₂, H₂SO₄; then CH₃I, Ag₂CO₃ | 60-70% (over 2 steps) | 0-40°C | [12] |
Experimental Protocols
Protocol 1: High-Yield Williamson Ether Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Williamson ether synthesis.
Materials:
-
3-Hydroxypyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 3-hydroxypyridine (1.0 eq).
-
Dissolve the 3-hydroxypyridine in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by distillation or column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: SNAr Synthesis of a 3-Chloro-2-methoxypyridine Derivative
This protocol is adapted from the synthesis of 3-Chloro-5-fluoro-2-methoxypyridine and can be generalized for other halopyridines.[12]
Materials:
-
3-Chloro-5-fluoropyridin-2(1H)-one
-
Iodomethane
-
Silver carbonate (Ag₂CO₃)
-
Toluene
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of 3-chloro-5-fluoropyridin-2(1H)-one (1.0 eq) in toluene, add silver carbonate (1.5 eq).
-
Add iodomethane (2.0 eq) to the suspension.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Filter off the solid byproducts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by distillation or column chromatography to yield the desired 2-methoxy-pyridine derivative.
Mandatory Visualizations
Caption: Workflow for Williamson Ether Synthesis of this compound.
References
- 1. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 2. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 3. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 4. How To [chem.rochester.edu]
- 5. lobachemie.com [lobachemie.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. shoko-sc.co.jp [shoko-sc.co.jp]
- 10. Chemical Reaction Tracking and Reaction Product Confirmation in Organic Synthesis Processes Using a MALDI-TOF Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Catalyst Screening & TLC-MS for Reaction Analysis [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. 4-METHOXY-3-CHLOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
Side reactions to avoid during the functionalization of 3-Methoxypyridine
Welcome to the technical support center for the functionalization of 3-Methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and answers to frequently asked questions (FAQs) encountered during synthetic experiments.
General Troubleshooting & FAQs
This section covers broad issues applicable to various reaction types involving this compound.
Q1: My reaction is giving a low yield and multiple unexpected spots on TLC. What are the first things to check?
A1: Consistently low yields or complex product mixtures often stem from foundational issues. Before optimizing specific reaction parameters, always verify the following:
-
Purity of Starting Materials: Impurities in this compound or other reagents can lead to unexpected side reactions and lower yields[1]. Ensure the purity of your starting materials using techniques like NMR or GC-MS before beginning the synthesis.
-
Inert Atmosphere: Many reactions involving organometallic intermediates (like lithiation) are sensitive to oxygen and moisture. If oxidative dimerization or degradation is suspected, ensure the reaction is conducted under a rigorously inert atmosphere (e.g., nitrogen or argon)[1].
-
Solvent Quality: Ensure solvents are anhydrous, especially for moisture-sensitive reactions.
Q2: My reaction is highly exothermic and difficult to control. How can I manage this?
A2: Exothermic reactions can lead to the formation of degradation products and pose safety hazards[2]. To manage thermal effects, consider the following strategies:
-
Slow Addition of Reagents: Add the most reactive reagent dropwise or via syringe pump over an extended period to control the rate of heat generation[2].
-
Effective Cooling: Use an appropriate cooling bath (e.g., ice-water, ice-salt, or dry ice-acetone) to maintain the desired reaction temperature.
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.
Troubleshooting Guide 1: Directed ortho-Metalation (Lithiation)
Directed ortho-metalation is a powerful tool for functionalizing the pyridine ring, but it is often plagued by issues of regioselectivity and side reactions.
Q1: I am getting a mixture of isomers (C2 and C4) during the lithiation of this compound. How can I improve regioselectivity?
A1: The regioselectivity of lithiation on this compound is a classic challenge controlled by kinetic versus thermodynamic factors. The C2 position is the kinetically favored site, while the C4 position is the thermodynamically favored one[3].
-
Kinetic Control (C2-Functionalization): Deprotonation at C2 is faster, often favored by the proximity effect of the pyridine nitrogen coordinating to the lithium base[3]. To favor the C2 product, use strong, bulky lithium amide bases at low temperatures and trap the intermediate quickly.
-
Thermodynamic Control (C4-Functionalization): The C4-lithiated species is more stable. To favor this isomer, allow the reaction to reach equilibrium by using longer reaction times or higher temperatures, which allows the initially formed C2-lithiated species to isomerize.
The choice of base and reaction conditions is critical for controlling the outcome.
Table 1: Conditions for Regioselective Lithiation of this compound
| Parameter | To Favor C2-Functionalization (Kinetic) | To Favor C4-Functionalization (Thermodynamic) | Rationale |
| Base | Lithium amides (e.g., LiTMP, LDA)[3] | Alkyllithiums (e.g., n-BuLi, s-BuLi) often in the presence of a coordinating agent. | Bulky amide bases favor the sterically accessible C2 position under kinetic control. |
| Temperature | Low temperatures (e.g., -78 °C) | Warmer temperatures (e.g., 0 °C to room temp)[3] | Low temperatures prevent isomerization to the thermodynamic product. |
| Reaction Time | Short reaction time before adding electrophile | Longer reaction time before adding electrophile | Allows time for the kinetic C2-lithio species to rearrange to the more stable C4-lithio species. |
| Additives | None typically required | Coordinating agents like TMEDA can influence selectivity. | Additives can alter the aggregation state and reactivity of the organolithium reagent. |
Q2: My lithiation reaction is low-yielding, and I'm isolating a symmetrical dimer. What is causing this?
A2: The formation of a symmetrical dimer suggests that the desired lithiated intermediate is unstable and reacting with the starting material or undergoing oxidative coupling[3]. This can happen if the lithiated species is allowed to warm up or is not trapped quickly enough by an electrophile[3].
Troubleshooting Workflow for Lithiation Side Reactions
Caption: Troubleshooting logic for dimer formation in lithiation reactions.
Experimental Protocol: Regioselective C4-Iodination of this compound
This protocol is adapted from procedures for related methoxypyridines and focuses on achieving C4 functionalization.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Isomerization (Optional for C4): After the addition is complete, allow the reaction to stir at a slightly warmer temperature (e.g., -20 °C or 0 °C) for 1-2 hours to allow for isomerization to the thermodynamically stable C4-lithiated species.
-
Quenching: Cool the reaction back down to -78 °C. In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF. Add the iodine solution to the reaction mixture slowly via cannula or dropping funnel.
-
Work-up: Once the reaction is complete (monitor by TLC), quench the reaction at -78 °C by slowly adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.
-
Add saturated aqueous Na₂S₂O₃ solution to quench excess iodine (the dark color will disappear).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield 4-iodo-3-methoxypyridine.
Troubleshooting Guide 2: Nucleophilic Aromatic Substitution (SNAr)
Q1: I'm trying to displace the 3-methoxy group with an amine nucleophile, but the reaction is sluggish or fails. What can I do?
A1: Direct displacement of a methoxy group on an unactivated pyridine ring is difficult. Unlike pyridines with strong electron-withdrawing groups, this compound is not highly activated for standard SNAr. However, specific conditions can promote this transformation. A protocol using sodium hydride (NaH) with a lithium iodide (LiI) additive has been shown to be effective for the amination of this compound[4][5]. The NaH acts as a base to deprotonate the amine nucleophile, and the LiI likely plays a crucial role in activating the substrate or facilitating the substitution[4]. Without these specific reagents, the reaction may not proceed[4].
Table 2: Selected Yields for Nucleophilic Amination of this compound
| Amine Nucleophile | Product Yield | Side Products Noted |
| Pyrrolidine | 88% | None reported |
| Azepane | 85% | None reported |
| n-Butylamine | 61% | 7% Chichibabin product (2-amino-3-methoxypyridine)[5] |
| Cyclohexylamine | 56% | None reported[5] |
| (Data adapted from Chiba, S. et al. for the reaction of this compound with various amines using NaH/LiI)[5] |
Q2: My amination reaction with a primary amine is producing a 2-amino-3-methoxypyridine byproduct. How can I prevent this?
A2: The formation of 2-amino-3-methoxypyridine is the result of a competing Chichibabin amination reaction[5]. This reaction involves the nucleophilic addition of an amide anion (formed from the primary amine and NaH) to the C2 position, followed by the elimination of a hydride. This side reaction appears to be more prominent with less sterically hindered primary amines like n-butylamine[5]. To minimize this:
-
Use a Bulkier Amine: Using a more sterically hindered amine, such as cyclohexylamine, can suppress the Chichibabin reaction, yielding the desired C3-substitution product exclusively[5].
-
Optimize Reaction Temperature: Lowering the reaction temperature may favor the desired SNAr pathway over the Chichibabin reaction, although this may also decrease the overall reaction rate.
Troubleshooting Guide 3: Electrophilic Aromatic Substitution (EAS)
Q1: Why is electrophilic substitution on this compound difficult, and what side reactions should I expect?
A1: Electrophilic aromatic substitution on pyridine is inherently difficult for two main reasons:
-
Electron-Deficient Ring: The electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles[6][7].
-
Lewis Basicity of Nitrogen: The lone pair on the pyridine nitrogen is basic and reacts with many electrophiles (or the acid catalysts used to generate them). This forms a pyridinium salt, which is even more strongly deactivated towards electrophilic attack[6].
The methoxy group at the C3 position is an activating, ortho-, para-director. However, in the context of the highly deactivated pyridine ring, its effect is to make the difficult reaction more feasible, primarily directing incoming electrophiles to the C2 and C4 positions. The main side reaction is the electrophile attacking the nitrogen atom.
Reaction Pathways in Electrophilic Substitution```dot
Caption: Experimental workflow using N-oxidation to facilitate electrophilic substitution.
References
Technical Support Center: Optimizing Suzuki Coupling with 3-Methoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 3-methoxypyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound derivatives.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Catalyst Inactivity: The palladium catalyst may be oxidized or otherwise deactivated. | Ensure the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon). Use freshly opened, high-purity catalyst and ligands. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a robust precatalyst system. |
| Inefficient Oxidative Addition: The C-X (X = Cl, Br) bond on the this compound may be difficult to cleave, which is often the rate-limiting step. The electron-donating methoxy group can make oxidative addition more challenging. | Increase the reaction temperature in increments of 10-20 °C. Switch to a more electron-rich and sterically hindered ligand, such as XPhos, SPhos, or RuPhos, to promote oxidative addition. | |
| Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. | Employ bulky phosphine ligands that shield the palladium center and prevent pyridine coordination. | |
| Poor Solubility: One or more reaction components may not be sufficiently soluble in the chosen solvent system. | Switch to a solvent with better solubilizing properties. Common choices include 1,4-dioxane, toluene, or DMF, often with water to dissolve the inorganic base. | |
| Significant Side Product Formation | Protodeboronation: The boronic acid is being replaced by a hydrogen atom from the solvent or trace water. | Use anhydrous solvents and consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. Minimize reaction time and temperature where possible. |
| Homocoupling: Coupling of two boronic acid molecules or two this compound molecules. | Thoroughly degas the reaction mixture and solvents to remove oxygen, which can promote homocoupling. This can be done by freeze-pump-thaw cycles or by bubbling an inert gas through the mixture. | |
| Reaction Fails to Go to Completion | Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed to completion. | Increase the catalyst loading in small increments (e.g., from 1 mol% to 2-3 mol%). |
| Inappropriate Base: The chosen base may not be strong enough or suitable for the specific reaction conditions. | Screen different bases. For electron-rich pyridines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. |
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for a Suzuki coupling with a this compound halide?
A1: A good starting point for a Suzuki coupling with a this compound halide (e.g., 3-bromo- or 3-chloro-5-fluoro-2-methoxypyridine) would be to use a palladium catalyst like Pd(PPh₃)₄ or a pre-catalyst system such as Pd₂(dba)₃ with a bulky phosphine ligand like XPhos or SPhos. A common base to start with is K₂CO₃ or Cs₂CO₃, and a popular solvent system is 1,4-dioxane/water or toluene. The reaction is typically heated to between 80-110 °C.
Q2: How does the methoxy group on the pyridine ring affect the reaction?
A2: The electron-donating nature of the methoxy group increases the electron density of the pyridine ring. This can make the oxidative addition step of the catalytic cycle more difficult compared to electron-deficient pyridines. Consequently, more forcing reaction conditions, such as higher temperatures or more active catalyst systems with electron-rich, bulky ligands, may be necessary to achieve good yields.
Q3: My reaction is giving a low yield. What is the first thing I should try to optimize?
A3: The first parameters to investigate for a low-yielding reaction are often the catalyst system and the reaction temperature. Ensure your palladium source and ligand are of high quality and handled under an inert atmosphere. Then, consider screening a few different bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) as they can significantly improve yields with electron-rich substrates. Concurrently, you can try increasing the reaction temperature in 10-20 °C increments.
Q4: I am observing a significant amount of homocoupling of my boronic acid. How can I prevent this?
A4: Homocoupling is often promoted by the presence of oxygen. It is crucial to thoroughly degas all solvents and the reaction mixture itself. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period before adding the catalyst. Using a Pd(0) source like Pd(PPh₃)₄ from the start, rather than a Pd(II) source that needs to be reduced in situ, can sometimes help minimize side reactions that lead to homocoupling.
Q5: Should I use a boronic acid or a boronic ester?
A5: While boronic acids are commonly used, they can be prone to protodeboronation, especially at higher temperatures and in the presence of water and a base. Boronic esters, such as pinacol esters (Bpin), are generally more stable and less susceptible to this side reaction, which can lead to improved reaction outcomes. If you are experiencing issues with protodeboronation, switching to a boronic ester is a highly recommended strategy.
Experimental Protocols
General Protocol for Suzuki Coupling of a this compound Halide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound halide (e.g., 3-bromo-5-fluoro-2-methoxypyridine) (1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
Procedure:
-
To a dry reaction flask, add the this compound halide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Halopyridines
| Halopyridine Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 3-Bromo-5-fluoro-2-methoxypyridine | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ (2-3 equiv.) | 1,4-Dioxane/Water | 80-100 | Generally high |
| 3-Chloro-5-fluoro-2-methoxypyridine | Pd₂(dba)₃ (2-5 mol%) / XPhos (4-10 mol%) | K₃PO₄ (2-3 equiv.) | Toluene or 1,4-Dioxane | 100-120 | Moderate to high |
| 3-Bromopyridine | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/Water | 100 | Moderate |
| 3-Chloropyridine | P1-L5 (PCy₃-based precatalyst) | Cs₂CO₃ | 1,4-Dioxane | 110 | 35 |
Note: Yields are highly substrate-dependent and the conditions listed are representative examples.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
Caption: Decision tree for selecting initial Suzuki coupling conditions.
Troubleshooting low conversion rates in 3-Methoxypyridine reactions
Welcome to the technical support center for reactions involving 3-Methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and improve conversion rates in their experiments.
Troubleshooting Guide: Low Conversion Rates
This section addresses specific issues that may lead to low yields or incomplete conversion during reactions with this compound.
Issue 1: Low to No Product Formation in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: My Suzuki or Buchwald-Hartwig reaction with a this compound substrate is showing very low or no conversion. What are the potential causes and how can I troubleshoot this?
Answer: Low product formation in palladium-catalyzed cross-coupling reactions is a common challenge that can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Catalyst Inactivation/Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[1] Additionally, catalysts can be sensitive to air and moisture.[2]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that shield the palladium center.[1] Use highly active pre-catalysts (e.g., G2, G3, or G4 palladacycles) which can be activated in situ with a weak base.[1][3][4] Ensure all reagents and solvents are rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[2][5]
-
-
Inefficient Oxidative Addition: The choice of halide on your coupling partner is critical. The general order of reactivity is I > Br > OTf > Cl.[3] Aryl chlorides, in particular, can be challenging substrates.[1]
-
Improper Base or Solvent Selection: The base is crucial for the catalytic cycle, but an incorrect choice can lead to side reactions or poor solubility. The solvent must be anhydrous and capable of dissolving the reagents.[1]
-
Solution: For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[7] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are often required.[1] Toluene, dioxane, and THF are common anhydrous solvents.[1] Poor solubility can be addressed by changing solvents or slightly increasing the temperature.[2]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact conversion.
-
Solution: Monitor the reaction by TLC or LC-MS to determine if it has gone to completion. If the reaction stalls, a moderate increase in temperature may be beneficial, but be wary of potential decomposition.[2]
-
A logical workflow can help diagnose the root cause of low conversion in a systematic way.
Issue 2: Poor Regioselectivity in Lithiation Reactions
Question: I am attempting a directed ortho-lithiation of this compound, but I'm getting a mixture of isomers or low yield of the desired product. Why is this happening?
Answer: The regioselectivity of this compound lithiation is highly dependent on the base used and the reaction conditions, often yielding a mixture of kinetic and thermodynamic products.[8]
Possible Causes & Solutions:
-
Kinetic vs. Thermodynamic Control:
-
C2-Lithiation (Kinetic Product): Deprotonation at the C2 position is favored under kinetic control. This is often achieved with sterically hindered organolithium bases like mesityllithium or with lithium amides (e.g., LDA, LiTMP) at low temperatures (-78 °C).[8][9] The coordination of the lithium base to the pyridine nitrogen directs the deprotonation to the adjacent C2 position.[8]
-
C4-Lithiation (Thermodynamic Product): Deprotonation at the C4 position is the thermodynamically favored pathway. Using hindered TMP-zincate bases or allowing the reaction to warm can lead to isomerization and favor the C4-lithiated species.[8]
-
-
Incorrect Base: The choice of base is the most critical factor.
-
Dimerization: When using lithium amides like LiTMP, the lithiated intermediate can sometimes be unstable and lead to the formation of symmetrical dimers if not trapped in situ.[8]
-
Solution: Ensure the electrophile is added promptly after the deprotonation step is complete to trap the desired intermediate before it can decompose or dimerize.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in cross-coupling, and how can they be minimized?
A1: Several side reactions can compete with your desired transformation, reducing the overall yield.
-
Hydrodehalogenation: This is the replacement of the halide on the coupling partner with a hydrogen atom. It can be promoted by oxygen or catalyst decomposition pathways.
-
Mitigation: Use bulky ligands that favor reductive elimination over β-hydride elimination and ensure strictly anaerobic (oxygen-free) conditions throughout the setup and reaction.[1]
-
-
Homocoupling: This involves the coupling of two molecules of the boronic acid/ester (in Suzuki reactions). It is often caused by the presence of oxygen or Pd(II) species at the start of the reaction.[10]
-
Mitigation: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Using a high-quality Pd(0) source like Pd(PPh₃)₄ or an easily activated pre-catalyst can also help.[10]
-
-
Protodeboronation (Suzuki Reaction): This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It can be a significant issue, especially with base-sensitive substrates or when aqueous base is used.[11]
-
Mitigation: Using anhydrous conditions with a base like KF can sometimes prevent this, although it may slow the reaction rate.[11] Switching to a boronic ester (e.g., a pinacol ester) can also increase stability.
-
Q2: My starting materials are poorly soluble in the recommended solvent. What are my options?
A2: Poor solubility is a common cause of slow or incomplete reactions.[2]
-
Change Solvents: Consider a different anhydrous solvent or a co-solvent system in which all reactants are soluble at the target temperature.[2] For example, if a reaction is slow in THF, switching to dioxane or toluene, which allow for higher reaction temperatures, might improve both solubility and reaction rate.
-
Increase Temperature: Gently warming the reaction can increase the solubility of your reagents. However, monitor for any signs of decomposition of your starting materials or product.
-
Improve Agitation: For heterogeneous mixtures, ensuring vigorous and efficient stirring is critical to maximize the interaction between reactants.[2]
Q3: Can you provide a general starting protocol for a Buchwald-Hartwig amination with a this compound derivative?
A3: Yes, here is a representative protocol that can be optimized for specific substrates. Understanding the catalytic cycle is key to successful optimization.
Experimental Protocols & Data
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point and may require optimization.
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the aryl halide (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1 M concentration).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite® to remove inorganic salts and catalyst residues.[1]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[1]
Protocol 2: General Procedure for Directed ortho-Lithiation
This protocol is for kinetically controlled C2-lithiation.
-
Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the hindered lithium amide base (e.g., a solution of freshly prepared LDA or commercial LiTMP, 1.1 equiv) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the cooled base solution. Stir for the specified time (e.g., 10-60 minutes) at -78 °C.[9]
-
Electrophile Quench: Add the electrophile (e.g., DMF, 1.5 equiv) dropwise at -78 °C and continue stirring for 30-60 minutes.[9]
-
Workup: Quench the reaction at low temperature by adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).[9]
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.[9]
Data Summary: Example Reaction Conditions and Yields
The following table summarizes conditions from various reported reactions involving methoxypyridine substrates to provide a baseline for expected outcomes.
| Reaction Type | Substrate | Coupling Partner / Electrophile | Catalyst / Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Amination | 2-Bromo-3-methoxypyridine | Morpholine | Pd₂(dba)₃ / BINAP / NaOtBu | Toluene | 80 | 18 | ~85% | Adapted from[1] |
| Lithiation | This compound | I₂ | LiTMP | THF | RT | 2 | Dimerized | [8] |
| Lithiation | 2-Bromo-4-methoxypyridine | DMF | LTMP | THF | -78 | 0.5 | 70% (overall) | [9] |
| Homocoupling | 2-Bromo-4-methoxypyridine | N/A | Pd(OAc)₂ / TBAI / Zn | Cyrene™ | 80 | 48 | 31.3% | [12] |
| Synthesis | 2-Nitro-3-methoxypyridine | Acetyl Bromide | N/A | Acetonitrile | 80 | 6 | 90.1% | [13] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone) - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00005B [pubs.rsc.org]
- 13. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from a 3-Methoxypyridine sample.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound sample?
A1: Impurities in a this compound sample can originate from the synthetic route used for its preparation. Common sources of impurities include:
-
Unreacted Starting Materials: If synthesized from a halopyridine (e.g., 3-chloropyridine or 3-bromopyridine) and sodium methoxide, residual halopyridine may be present.
-
Isomeric Impurities: Depending on the synthetic method, other methoxypyridine isomers (e.g., 2-methoxypyridine or 4-methoxypyridine) could be formed as byproducts.
-
Byproducts from Side Reactions: Other potential impurities can include hydroxypyridines or products from over-methylation.
-
Residual Solvents: Solvents used in the reaction or workup (e.g., methanol, toluene, diethyl ether) may be present.[1]
-
Water: Pyridine and its derivatives can be hygroscopic and absorb moisture from the air.[1]
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be used to determine the purity of your sample. The choice of method depends on the available equipment and the desired level of detail.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate volatile impurities and identify them by their mass spectra.[2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common and accurate method for quantifying the purity of pyridine derivatives.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the number of components in your sample and to monitor the progress of purification.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.
Issue 1: My this compound is discolored (yellow or brown).
-
Probable Cause: Discoloration often indicates the presence of oxidized impurities or other colored byproducts.
-
Solution:
-
Activated Charcoal Treatment during Recrystallization: Add a small amount of activated charcoal to the hot solution of your this compound sample before filtration. The charcoal will adsorb the colored impurities.
-
Distillation: For colored impurities that are significantly less volatile than this compound, distillation can be effective.
-
Issue 2: I'm having trouble separating impurities with very similar boiling points by distillation.
-
Probable Cause: Simple distillation is often insufficient for separating liquids with boiling points that differ by less than 25-30 °C.
-
Solution:
-
Fractional Distillation: Use a fractionating column (e.g., Vigreux, Raschig, or packed column) to increase the number of theoretical plates and improve separation efficiency.
-
Vacuum Distillation: Reducing the pressure will lower the boiling points of all components, which can sometimes enhance the boiling point difference and improve separation.[6][7][8]
-
Issue 3: My this compound oils out during recrystallization.
-
Probable Cause: The compound is coming out of solution above its melting point, or the solvent is not ideal.
-
Solution:
-
Use a Lower Boiling Point Solvent: If possible, choose a solvent with a lower boiling point.
-
Increase the Amount of Solvent: The solution may be too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.
-
Use a Mixed Solvent System: Dissolve the compound in a "good" solvent (in which it is very soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify the solution before cooling.
-
Issue 4: I am observing peak tailing for this compound in my HPLC analysis.
-
Probable Cause: The basic nitrogen atom in the pyridine ring can interact with acidic silanol groups on the surface of silica-based HPLC columns, leading to poor peak shape.[9]
-
Solution:
-
Add a Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%).[10]
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase with an acid like formic acid or acetic acid can protonate the silanol groups and reduce tailing.[9]
-
Use a Different Column: Consider using a column specifically designed for the analysis of basic compounds, such as a base-deactivated column.[9]
-
Experimental Protocols
Purification by Fractional Vacuum Distillation
This method is suitable for separating this compound from impurities with different boiling points.
Methodology:
-
Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short fractionating column (e.g., a Vigreux column). Ensure all glassware is dry and free of cracks.[7]
-
Sample Preparation: Place the impure this compound sample in a round-bottom flask, adding a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Begin stirring the sample.
-
Gradually reduce the pressure using a vacuum pump.
-
Slowly heat the flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound at the given pressure. The boiling point of this compound is 179 °C at atmospheric pressure and 65 °C at 15 mmHg.
-
Monitor the temperature closely; a stable temperature during distillation indicates a pure fraction.
-
-
Purity Analysis: Analyze the collected fractions by GC-MS or HPLC to determine their purity.
Quantitative Data Summary (Distillation):
| Parameter | Value |
| Boiling Point (Atmospheric) | 179 °C |
| Boiling Point (15 mmHg) | 65 °C |
Purification by Recrystallization
This technique is effective for removing less soluble or more soluble impurities. Since this compound is a liquid at room temperature, this method would be more applicable if it were a solid derivative or if it forms a solid salt. For the liquid form, distillation or chromatography are more appropriate. However, if a solid derivative is prepared, the following protocol can be used as a guideline.
Methodology for a Solid Derivative:
-
Solvent Selection: Test the solubility of the crude solid in various solvents to find a suitable one where the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Common solvents for pyridine derivatives include ethanol, methanol, and mixed solvent systems like ethanol/water or hexane/ethyl acetate.[11][12]
-
Dissolution: Dissolve the impure solid in the minimum amount of the chosen hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and charcoal.[13]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Purity Analysis: Check the purity of the recrystallized solid by measuring its melting point and by using an appropriate analytical technique like HPLC.
Purification by Flash Column Chromatography
This method is useful for separating impurities with different polarities.
Methodology:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent Selection: Determine a suitable eluent system using TLC. A good starting point for pyridine derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The polarity can be gradually increased. For basic compounds like this compound, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and reduce tailing on the silica gel.[14][15]
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Purity Analysis: Confirm the purity of the isolated product by GC-MS or HPLC.
Quantitative Data Summary (Chromatography):
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient with 0.1% Triethylamine |
| Detection | UV (for TLC/HPLC) |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for column chromatography of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 14. Chromatography [chem.rochester.edu]
- 15. Chromatography [chem.rochester.edu]
Stability of 3-Methoxypyridine under acidic or basic conditions
Welcome to the Technical Support Center for 3-Methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?
A1: The stability of this compound is influenced by the pH of the solution.
-
Acidic Conditions: Under strong acidic conditions and elevated temperatures, the primary degradation pathway is the acid-catalyzed cleavage of the ether bond.[1][2] This reaction involves the protonation of the ether oxygen, followed by a nucleophilic attack (typically by a halide ion if hydrohalic acids are used) on the methyl group, leading to the formation of 3-hydroxypyridine and a methyl halide.[3]
-
Basic Conditions: this compound is generally more stable under basic conditions compared to acidic conditions. The ether linkage is not readily cleaved by bases. However, prolonged exposure to harsh basic conditions at high temperatures could potentially lead to other, less common degradation pathways involving the pyridine ring itself, although specific data for this compound is not extensively documented.
Q2: What are the expected degradation products of this compound?
A2: The primary expected degradation product under acidic conditions is 3-hydroxypyridine . Under oxidative stress, pyridine N-oxides could potentially form.[4] The identification of degradation products should be confirmed using analytical techniques such as LC-MS.
Q3: How can I monitor the stability of this compound in my experiments?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[5] This method should be capable of separating the intact this compound from its potential degradation products.[6] Validation of the method's stability-indicating capability is crucial and is often achieved through forced degradation studies.[7]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, this compound should be stored in a cool, dry place, protected from light. For long-term storage, refrigeration (-20°C for pure form, -80°C in solvent) is recommended.[8]
Troubleshooting Guides
This section addresses common issues encountered during the stability assessment of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Unexpectedly high degradation of this compound in acidic solution. | The acidic conditions (pH, temperature, or duration) are too harsh. The presence of certain anions (e.g., iodide) can accelerate ether cleavage. | Reduce the acid concentration, lower the reaction temperature, or decrease the incubation time. If using a hydrohalic acid, consider switching to a non-nucleophilic acid like sulfuric acid to isolate the effect of pH. |
| Poor mass balance in my stability study. | A degradation product is not being detected by the analytical method (e.g., it lacks a chromophore, is volatile, or is retained on the column). The degradation product is precipitating out of solution. | Use a more universal detection method like mass spectrometry (MS) or a Charged Aerosol Detector (CAD) in parallel with UV detection. Check the solubility of potential degradation products (e.g., 3-hydroxypyridine) in the reaction medium. Adjust the mobile phase or gradient of your HPLC method to elute all potential impurities. |
| No degradation is observed under stress conditions. | The stress conditions are not stringent enough. The analytical method is not sensitive enough to detect low levels of degradation. | Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of the study. The goal of a forced degradation study is to achieve 5-20% degradation.[5][7] Ensure your analytical method has a sufficiently low limit of detection and quantification for potential degradants. |
| Inconsistent results between replicate stability experiments. | Inaccurate preparation of solutions (this compound, acid, or base). Fluctuation in experimental conditions (e.g., temperature). Inconsistent sampling or sample handling. | Ensure accurate and consistent preparation of all solutions. Use a calibrated and stable heating apparatus (e.g., water bath, heating block). Standardize the sampling and sample quenching/dilution procedure. |
Stability Data Summary
The following tables present illustrative quantitative data from a hypothetical forced degradation study of this compound. Researchers should generate their own data following the provided protocols.
Table 1: Degradation of this compound under Acidic and Basic Hydrolysis
| Condition | Time (hours) | Temperature (°C) | % this compound Remaining | % 3-Hydroxypyridine Formed |
| 0.1 M HCl | 24 | 60 | 85.2 | 14.1 |
| 0.1 M HCl | 48 | 60 | 71.5 | 27.8 |
| 1 M HCl | 24 | 60 | 45.8 | 53.5 |
| 0.1 M NaOH | 48 | 60 | >99 | <0.1 |
| 1 M NaOH | 48 | 80 | 98.5 | Not Detected |
Table 2: Degradation of this compound under Oxidative, Thermal, and Photolytic Stress
| Stress Condition | Duration | % this compound Remaining | Major Degradation Products |
| 10% H₂O₂ | 24 hours | 92.1 | Unidentified polar impurities |
| Dry Heat (100°C) | 48 hours | >99 | Not Applicable |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 97.3 | Minor unidentified impurities |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the procedure for conducting a forced degradation study on this compound to assess its intrinsic stability.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution at 60°C.
-
Withdraw samples at predetermined time points (e.g., 0, 8, 24, 48 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate the solution at 60°C.
-
Withdraw samples at predetermined time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3-10% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw and dilute samples at predetermined time points for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven (e.g., 100°C).
-
At specified intervals, dissolve a portion of the solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the sample after exposure.
-
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Potential degradation pathway of this compound under acidic conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.viu.ca [web.viu.ca]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. sgs.com [sgs.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Regioselective Functionalization of 3-Methoxypyridine
Welcome to the technical support center for the regioselective functionalization of 3-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to achieving regioselectivity in their reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselective functionalization of this compound?
A1: The primary challenges in the regioselective functionalization of this compound stem from the electronic properties of the pyridine ring and the influence of the methoxy group. The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution.[1] The nitrogen atom's lone pair can also coordinate with Lewis acids or metal catalysts, potentially inhibiting the reaction or altering its course.[1] The methoxy group at the 3-position further complicates regioselectivity by exerting both inductive and mesomeric effects, directing incoming reagents to specific positions.
Q2: Which positions on the this compound ring are most susceptible to functionalization?
A2: The reactivity of the different positions on the this compound ring is highly dependent on the reaction type:
-
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally unreactive towards EAS. When forced, substitution tends to occur at the C5 position.
-
Nucleophilic Aromatic Substitution (SNAr): This reaction requires a leaving group on the ring. The C2, C4, and C6 positions are most favorable for nucleophilic attack due to stabilization of the intermediate by the ring nitrogen.[2]
-
Directed Ortho-Metalation (DoM): The methoxy group can act as a directing group, facilitating deprotonation at the C2 or C4 position. The outcome is highly dependent on the base and reaction conditions.[3][4]
-
Radical Substitution (Minisci Reaction): This reaction typically favors functionalization at the C2 and C6 positions of the protonated pyridine ring.[5]
Q3: How does the methoxy group at the 3-position influence regioselectivity?
A3: The 3-methoxy group has a dual electronic effect. Its electron-withdrawing inductive effect deactivates the ring towards electrophilic attack. However, its electron-donating mesomeric effect can direct incoming electrophiles. In the context of directed metalation, the oxygen atom's lone pairs can coordinate with the metal of the organometallic base, directing deprotonation to the adjacent C2 or C4 positions.[6][7]
Troubleshooting Guides
Issue 1: Poor or Incorrect Regioselectivity in Directed ortho-Metalation (DoM)
Problem: My directed ortho-metalation of this compound is giving a mixture of C2 and C4 functionalized products, or no reaction at all.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Base | Use a bulkier base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) instead of n-BuLi. | Bulky bases can favor deprotonation at the less sterically hindered C4 position. n-BuLi may lead to addition at the C2 position.[3][4] |
| Suboptimal Temperature | Maintain a low temperature (typically -78 °C) during the deprotonation step. | Higher temperatures can lead to side reactions, decomposition of the organolithium intermediate, or loss of regioselectivity. |
| Solvent Effects | Use a coordinating solvent like Tetrahydrofuran (THF). The addition of a co-solvent like Hexamethylphosphoramide (HMPA) can sometimes alter selectivity. | Coordinating solvents are crucial for solvating the organolithium reagent and influencing the aggregation state, which can impact reactivity and selectivity. |
| Slow Addition of Electrophile | Add the electrophile slowly to the reaction mixture at low temperature. | This helps to control the reaction and prevent side reactions or over-addition. |
Issue 2: Low Yield or Lack of Reactivity in Nucleophilic Aromatic Substitution (SNAr) on a Halogenated this compound
Problem: My SNAr reaction on a 2-halo-3-methoxypyridine or 4-halo-3-methoxypyridine is sluggish and results in low yields of the desired product.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Leaving Group | If using a chloro- or bromo-substituted pyridine, consider converting it to the corresponding fluoro- or iodo-substituted analog. | Fluoride is often a better leaving group in SNAr reactions on electron-deficient rings. Iodide can be more reactive in certain cross-coupling reactions. |
| Insufficient Activation | Ensure the presence of a strong electron-withdrawing group on the ring if the nucleophile is weak. | The pyridine nitrogen itself provides activation, but additional electron-withdrawing groups can enhance the rate of SNAr. |
| Reaction Conditions | Increase the reaction temperature. Use a polar aprotic solvent like DMF or DMSO. | Higher temperatures provide the necessary activation energy for the reaction. Polar aprotic solvents stabilize the charged Meisenheimer intermediate.[8] |
| Base Incompatibility | Use a non-nucleophilic base like potassium carbonate or cesium carbonate. | Stronger, nucleophilic bases may compete with the desired nucleophile, leading to side products. |
Experimental Protocols
Protocol 1: Regioselective C4-Lithiation of this compound and Trapping with an Electrophile
This protocol describes the directed ortho-metalation of this compound at the C4 position followed by quenching with an electrophile.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., N,N-Dimethylformamide - DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Slowly add the electrophile (e.g., DMF, 1.2 eq) to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Base | Position of Lithiation | Electrophile | Product | Yield (%) | Reference |
| n-BuLi | C4 | DMF | 3-Methoxy-4-pyridinecarboxaldehyde | ~40-60% | [9] |
| LDA | C4 | I₂ | 4-Iodo-3-methoxypyridine | High | [10] |
Visualizations
Caption: Experimental workflow for the regioselective C4-functionalization of this compound via directed ortho-metalation.
Caption: Logical decision pathway for achieving regioselective functionalization of this compound based on the chosen reaction type.
References
- 1. benchchem.com [benchchem.com]
- 2. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Minisci reaction - Wikipedia [en.wikipedia.org]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Storage and Stability of 3-Methoxypyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Methoxypyridine to prevent its decomposition. It includes troubleshooting guides for common stability issues, frequently asked questions, and detailed experimental protocols for stability testing.
Troubleshooting Guide: Investigating Decomposition of this compound
If you suspect that your sample of this compound has degraded, follow this troubleshooting workflow to identify the potential cause and confirm decomposition.
Caption: Troubleshooting workflow for suspected this compound decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to air and moisture. For optimal stability, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended, as the compound can be air-sensitive.[2]
Q2: I noticed my this compound has turned yellow. Is it still usable?
A2: A yellow discoloration is a common indicator of decomposition in pyridine-based compounds. While the presence of a slight color change may not significantly impact every application, it suggests that impurities are present. For sensitive applications, such as in drug development or catalysis research, it is crucial to verify the purity of the material using analytical techniques like HPLC or GC-MS before use.
Q3: What are the likely degradation products of this compound?
A3: Based on the chemical structure of this compound and the known reactivity of related compounds, the following are potential degradation products:
-
3-Hydroxypyridine: Formed through the hydrolysis of the methoxy group. This can be catalyzed by the presence of moisture and acidic or basic impurities.
-
This compound N-oxide: A likely product of oxidation, where the nitrogen atom of the pyridine ring is oxidized. Exposure to air can facilitate this process.
-
Ring-opened products: Under photolytic (light-induced) stress, the pyridine ring can undergo cleavage, potentially forming smaller, non-aromatic compounds.
-
Polymeric materials: In cases of severe thermal stress or exposure to certain catalysts, polymerization or the formation of tar-like substances can occur.
Q4: How can I quickly check the purity of my this compound sample?
A4: A quick purity check can be performed using Thin Layer Chromatography (TLC) by comparing your sample to a fresh or certified standard. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method. A well-resolved single peak at the expected retention time indicates high purity, while the presence of additional peaks suggests the presence of impurities or degradation products.
Experimental Protocols for Stability Assessment
To formally assess the stability of this compound and identify potential degradation products, a forced degradation study can be conducted. This involves subjecting the compound to various stress conditions.
Forced Degradation Protocol
Objective: To identify the potential degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade water, acetonitrile, and methanol
-
A calibrated HPLC-UV system
-
A calibrated GC-MS system
-
A photostability chamber
-
An oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution to UV light in a photostability chamber for 24 hours.
-
-
Analysis: After the stress period, allow the samples to return to room temperature. Neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control sample, using the stability-indicating HPLC and GC-MS methods detailed below.
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
GC-MS Method for Impurity Identification
This method is suitable for identifying volatile and semi-volatile degradation products.
| Parameter | Value |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Potential Degradation Pathways
The following diagram illustrates the likely primary degradation pathways of this compound based on its chemical structure.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 3-Methoxypyridine for Industrial Applications
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of 3-methoxypyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during process scale-up.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low or inconsistent yields are a primary concern during the scale-up of the Williamson ether synthesis for this compound production. A systematic approach to troubleshooting is essential for identifying the root cause.
Possible Causes and Solutions:
-
Incomplete Deprotonation of 3-Hydroxypyridine: The formation of the pyridinoxide nucleophile is critical. On a large scale, inefficient mixing or an inadequate amount of base can lead to incomplete deprotonation.
-
Solution: Ensure the use of a sufficiently strong base, such as sodium hydride (NaH) or potassium hydride (KH), in a slight excess. Implement robust agitation to maintain a homogeneous slurry of the 3-hydroxypyridine salt.
-
-
Poor Reactivity of the Methylating Agent: The choice and quality of the methylating agent are crucial for an efficient reaction.
-
Side Reactions: Elimination reactions can compete with the desired SN2 substitution, especially at elevated temperatures.[2]
-
Solution: Maintain strict temperature control. The reaction is typically run at temperatures between 50-100°C.[2] Using a primary methylating agent minimizes the risk of elimination.
-
-
Presence of Moisture: Water in the reaction mixture will quench the pyridinoxide and can hydrolyze the methylating agent.[2]
-
Solution: Use anhydrous solvents and ensure all glassware and reactors are thoroughly dried before use.
-
Troubleshooting Workflow for Low Yield:
Issue 2: Formation of Impurities and Purification Challenges
On an industrial scale, even minor impurities can complicate purification and affect the final product quality.
Common Impurities and Purification Strategies:
-
Unreacted 3-Hydroxypyridine: Incomplete reaction is a common source of this impurity.
-
Purification: 3-Hydroxypyridine is significantly more polar than this compound. Acid-base extraction can be effective. Dissolving the crude product in an organic solvent and washing with a dilute aqueous base will remove the acidic 3-hydroxypyridine.
-
-
N-Methylation vs. O-Methylation: While O-methylation is generally favored for hydroxypyridines, some N-methylation can occur, leading to the formation of 1-methyl-3-pyridone.
-
Purification: This isomer can be difficult to separate by distillation due to similar boiling points. Careful control of reaction conditions (e.g., choice of base and solvent) can minimize its formation. Chromatographic separation may be necessary for high-purity applications, though this is less ideal for large-scale production.
-
-
Residual Solvents and Reagents: Inefficient work-up and purification can leave residual solvents (e.g., DMF, DMSO) or byproducts from the methylating agent.
-
Purification: Fractional distillation is the primary method for removing these impurities on a large scale. Ensure the distillation column is efficient enough to separate components with close boiling points.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound for industrial production?
A1: The most prevalent industrial route is the Williamson ether synthesis, which involves the methylation of 3-hydroxypyridine. This method is favored due to the relatively low cost and availability of the starting materials. The overall process involves the deprotonation of 3-hydroxypyridine with a strong base to form the corresponding pyridinoxide, followed by a nucleophilic substitution reaction with a methylating agent.
Q2: What are the critical safety considerations when scaling up the synthesis of this compound?
A2: Several safety aspects are paramount:
-
Handling of Methylating Agents: Methylating agents like methyl iodide and dimethyl sulfate are toxic and potentially carcinogenic.[1] All handling should be done in a well-ventilated area with appropriate personal protective equipment (PPE). Consider using a closed-system for reagent transfer on an industrial scale.
-
Exothermic Reaction: The methylation reaction can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature and prevent a runaway reaction. Gradual addition of the methylating agent is recommended.
-
Flammable Solvents: Many solvents used in this synthesis are flammable. Industrial equipment should be properly grounded to prevent static discharge, and non-sparking tools should be used.[3]
-
Base Handling: Strong bases like sodium hydride are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., nitrogen or argon).
Q3: How can I monitor the reaction progress on a large scale?
A3: In-process monitoring is crucial for scale-up. High-performance liquid chromatography (HPLC) or gas chromatography (GC) are the most reliable methods. A small sample can be carefully withdrawn from the reactor, quenched, and analyzed to determine the consumption of 3-hydroxypyridine and the formation of this compound.
Q4: What are the key parameters to control for a successful scale-up?
A4:
-
Temperature: Strict temperature control is vital to minimize side reactions.
-
Agitation: Efficient mixing is necessary to ensure homogeneity, especially during the deprotonation step.
-
Rate of Addition: The controlled addition of the methylating agent helps to manage the exothermicity of the reaction.
-
Inert Atmosphere: Maintaining an inert atmosphere is critical when using water-sensitive reagents like sodium hydride.
Data Presentation
Table 1: Summary of Reaction Parameters for Williamson Ether Synthesis of this compound
| Parameter | Laboratory Scale | Industrial Scale | Key Considerations |
| Starting Material | 3-Hydroxypyridine | 3-Hydroxypyridine | Ensure high purity to avoid side reactions. |
| Base | Sodium Hydride (NaH) | Sodium Hydride (NaH) or Sodium Methoxide (NaOMe) | NaH is highly effective but requires careful handling. NaOMe can be a safer alternative. |
| Methylating Agent | Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) | Dimethyl Sulfate (DMS) | DMS is more cost-effective for large-scale production. |
| Solvent | Anhydrous DMF or DMSO | Anhydrous DMF or Toluene | Aprotic polar solvents are preferred. Toluene may be used for easier removal. |
| Temperature | 50 - 80 °C | 60 - 100 °C | Monitor closely to control exotherm and minimize side reactions. |
| Typical Yield | 85 - 95% | 80 - 90% | Yields may be slightly lower on a larger scale due to handling losses. |
| Purity (Post-distillation) | >98% | >99% | High-efficiency fractional distillation is crucial for industrial purity. |
Experimental Protocols
Key Experiment: Industrial Scale Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
3-Hydroxypyridine (1.0 equiv)
-
Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv)
-
Dimethyl Sulfate (1.05 equiv)
-
Anhydrous Toluene
Procedure:
-
Reactor Preparation: Ensure a glass-lined or stainless steel reactor is clean and dry. Purge the reactor with nitrogen to establish an inert atmosphere.
-
Solvent and Reagent Charging: Charge the reactor with anhydrous toluene. Under a nitrogen blanket, carefully add the sodium hydride dispersion.
-
Deprotonation: Begin agitation and slowly add the 3-hydroxypyridine powder to the sodium hydride suspension. The addition should be portion-wise to control the initial exotherm and hydrogen evolution.
-
Reaction Mixture Maturation: Heat the mixture to 60-70°C and stir for 1-2 hours to ensure complete formation of the sodium 3-pyridinoxide.
-
Methylation: Cool the reaction mixture to 50°C. Slowly add the dimethyl sulfate via a dosing pump over 2-3 hours, maintaining the temperature between 50-60°C.
-
Reaction Monitoring: After the addition is complete, heat the mixture to 80-90°C and monitor the reaction progress by GC or HPLC until the 3-hydroxypyridine is consumed (typically 4-6 hours).
-
Quenching: Cool the reaction mixture to room temperature. Carefully quench the excess sodium hydride and any unreacted dimethyl sulfate by the slow addition of methanol, followed by water.
-
Work-up and Isolation: Separate the organic layer. Wash the organic layer with brine to remove inorganic salts.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure to achieve the desired purity.
Mandatory Visualization
References
Validation & Comparative
3-Methoxypyridine vs. 4-Methoxypyridine: A Comparative Guide to Basicity
For researchers, scientists, and drug development professionals, understanding the subtle differences in the chemical properties of isomeric compounds is paramount. This guide provides an objective comparison of the basicity of 3-methoxypyridine and 4-methoxypyridine, supported by experimental data and detailed methodologies.
The position of the methoxy substituent on the pyridine ring significantly influences the basicity of the nitrogen atom. Experimental evidence conclusively shows that 4-methoxypyridine is a stronger base than this compound. This difference is rooted in the interplay of electronic effects exerted by the methoxy group on the aromatic system.
Quantitative Basicity Comparison
The basicity of a compound is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. The experimental pKa values for the conjugate acids of this compound and 4-methoxypyridine are summarized below.
| Compound | Structure | pKa of Conjugate Acid |
| This compound | 4.91[1] | |
| 4-Methoxypyridine | 6.47 |
The Decisive Role of Electronic Effects
The observed difference in basicity can be attributed to the combination of resonance (mesomeric) and inductive effects of the methoxy group.
-
4-Methoxypyridine: The methoxy group at the 4-position exerts a strong electron-donating resonance effect (+M). The lone pair of electrons on the oxygen atom can be delocalized into the pyridine ring, increasing the electron density on the nitrogen atom.[2] This enhanced electron density makes the nitrogen lone pair more available for protonation, resulting in higher basicity.[2]
-
This compound: When the methoxy group is at the 3-position, its electron-donating resonance effect does not extend to the nitrogen atom.[2] Consequently, the primary influence is the electron-withdrawing inductive effect (-I) of the electronegative oxygen atom. This effect reduces the electron density on the nitrogen atom, making it a weaker base compared to both 4-methoxypyridine and unsubstituted pyridine.[2]
The following diagram illustrates the electronic influence of the methoxy group in both isomers.
Caption: Logical flow of electronic effects on the basicity of methoxypyridines.
Experimental Protocol: pKa Determination by NMR Spectroscopy
The pKa values of pyridine derivatives can be accurately determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] This method relies on the principle that the chemical shifts of the protons on the pyridine ring are sensitive to the protonation state of the nitrogen atom.
Objective: To determine the pKa of the conjugate acid of a methoxypyridine isomer.
Materials:
-
Methoxypyridine sample (3- or 4-isomer)
-
Deuterium oxide (D₂O)
-
Standardized hydrochloric acid (HCl) solution in D₂O (e.g., 1.0 M and 0.1 M)
-
Standardized potassium hydroxide (KOH) solution in D₂O (e.g., 1.0 M and 0.1 M)
-
Internal reference standard (e.g., tetramethylammonium iodide)
-
NMR tubes
-
pH meter or pH probe suitable for small volumes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of the methoxypyridine isomer in D₂O in a vessel large enough to accommodate a pH probe. Add a small amount of the internal reference standard.
-
pH Adjustment and Spectrum Acquisition:
-
Measure the initial pD (pH in D₂O) of the solution.
-
Acquire a ¹H NMR spectrum of the initial solution.
-
Titrate the solution by adding small aliquots of the standardized HCl or KOH solutions to achieve a range of pD values. It is crucial to collect several data points around the expected pKa.
-
After each addition of acid or base, thoroughly mix the solution and measure the pD.
-
Acquire a ¹H NMR spectrum for each pD value.
-
-
Data Analysis:
-
For each spectrum, determine the chemical shifts (δ) of the aromatic protons relative to the internal standard.
-
Select a proton whose chemical shift shows a significant change upon protonation.
-
Plot the chemical shift (δ) of the chosen proton as a function of the pD. This will generate a sigmoidal titration curve.
-
The pKa is the pD value at the inflection point of the curve, which corresponds to the point where the concentrations of the protonated and unprotonated forms are equal.
-
Alternatively, the pKa can be calculated for each data point using the Henderson-Hasselbalch equation adapted for chemical shifts:
pKa = pD + log[(δ - δₐ) / (δₙ - δ)]
where:
-
δ is the observed chemical shift at a given pD.
-
δₐ is the chemical shift of the fully protonated form (at low pD).
-
δₙ is the chemical shift of the neutral form (at high pD).
-
-
-
Results: The average of the calculated pKa values provides the experimental pKa of the conjugate acid of the methoxypyridine.
This experimental approach provides a robust method for quantifying the basicity of heterocyclic compounds, allowing for precise comparisons critical in fields such as medicinal chemistry and materials science.
References
A Comparative Guide to the Reactivity of 2-Methoxypyridine and 3-Methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxypyridines are a vital class of heterocyclic compounds extensively used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The position of the methoxy substituent on the pyridine ring profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides an objective comparison of the reactivity of 2-methoxypyridine and 3-methoxypyridine, focusing on key reaction classes: electrophilic aromatic substitution, nucleophilic aromatic substitution, and metalation. The information is supported by experimental data and detailed protocols to aid in synthetic planning and execution.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is inherently electron-deficient compared to benzene, making it less susceptible to electrophilic attack. The nitrogen atom deactivates the ring, particularly at the C-2, C-4, and C-6 positions. However, the methoxy group is an activating, ortho-, para-directing group due to its +M (mesomeric) effect. The interplay between these opposing electronic influences dictates the regioselectivity of EAS reactions.
2-Methoxypyridine: The activating effect of the methoxy group at C-2 partially counteracts the deactivating effect of the ring nitrogen. The methoxy group directs electrophiles to the C-3 and C-5 positions. Experimental evidence suggests that substitution often occurs preferentially at the C-5 position, although C-3 substitution is also observed. For instance, bromination of 2-methoxypyridine is reported to yield 3-bromo-2-methoxypyridine as the major product.[1]
This compound: The methoxy group at C-3 strongly activates the C-2, C-4, and C-6 positions. The deactivating effect of the nitrogen is most pronounced at C-2 and C-6. This complex interplay often leads to substitution at the C-2 or C-4 positions. For example, in the electrophilic bromination of the related 3-hydroxypridine, substitution occurs at the C-2 position.[2]
The logical relationship for directing effects in electrophilic aromatic substitution can be visualized as follows:
Experimental Protocol: General Nitration of Methoxypyridines
Caution: Nitration reactions are highly exothermic and potentially hazardous. Strict safety protocols must be followed.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the methoxypyridine isomer (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Preparation of Nitrating Agent: In a separate flask, carefully prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Reaction: Add the nitrating mixture dropwise to the solution of the methoxypyridine, maintaining the temperature below 10 °C. After the addition, allow the reaction to stir at room temperature for several hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3][4]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the C-2 and C-4 positions, which are activated by the nitrogen atom.[5][6]
2-Methoxypyridine: In general, the methoxy group is a poor leaving group. For SNAr to occur at the C-2 position, activation by an electron-withdrawing group on the ring is typically necessary. However, in the presence of strong nucleophiles or under specific catalytic conditions, the methoxy group can be displaced.
This compound: The methoxy group at the C-3 position is not at a position typically activated for classical SNAr. However, recent methodologies have shown that the 3-methoxy group can be displaced by amines using a sodium hydride-lithium iodide composite, proceeding through a proposed concerted nucleophilic aromatic substitution (cSNAr) mechanism.[7][8]
Quantitative Data for Nucleophilic Amination of this compound
| Amine Nucleophile | Product | Yield (%) |
| Piperidine | 3-(Piperidin-1-yl)pyridine | 91 |
| Pyrrolidine | 3-(Pyrrolidin-1-yl)pyridine | 85 |
| Azepane | 3-(Azepan-1-yl)pyridine | 88 |
| Morpholine | 3-Morpholinopyridine | 32 |
| n-Butylamine | 3-(Butylamino)pyridine | 61 |
| Cyclohexylamine | 3-(Cyclohexylamino)pyridine | 56 |
| Data sourced from a study on the nucleophilic amination of this compound using NaH-LiI in THF at 60 °C.[7] |
The general mechanism for nucleophilic aromatic substitution on an activated pyridine ring is depicted below.
Experimental Protocol: Nucleophilic Amination of this compound
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add sodium hydride (5.0 eq) and lithium iodide (2.0 eq).
-
Reagent Addition: Add anhydrous THF, followed by this compound (1.0 eq) and the desired amine nucleophile (2.0 eq).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 60 °C for the required time, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and carefully quench with water.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.[7]
Deprotonation and Metalation
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG).[9][10]
2-Methoxypyridine: The methoxy group at C-2 can act as a DMG, directing lithiation to the C-3 position with bases like LDA or LTMP. However, the pyridine nitrogen is also a powerful directing group. The use of superbases, such as BuLi-LiDMAE, can override the C-3 direction and lead to metalation at the C-6 position.[11][12]
This compound: The methoxy group at C-3 directs metalation to the C-2 and C-4 positions. The regioselectivity can be controlled by the reaction conditions. Metalation at C-2 is often the kinetically favored product, while metalation at C-4 can be the thermodynamically favored outcome.
Quantitative Data for Metalation of 2-Methoxypyridine and Trapping with Electrophiles
| Base | Electrophile (E) | Product | Yield (%) |
| LTMP | DMF | 2-Methoxy-3-pyridinecarboxaldehyde | 70-75 |
| BuLi-LiDMAE | 1,2-dibromotetrachloroethane | 2-Bromo-6-methoxypyridine | - |
| Data compiled from various sources on directed metalation.[11][12] |
A general workflow for a directed metalation experiment is shown below.
Experimental Protocol: Directed Metalation of this compound (Kinetic C-2 Lithiation)
-
Reaction Setup: In an oven-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.
-
Substrate Addition: After stirring the LDA solution for 30 minutes, add a solution of this compound (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Metalation: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Electrophilic Quench: Add a suitable electrophile (e.g., iodomethane, 1.2 eq) and stir for an additional hour at -78 °C before allowing the reaction to warm to room temperature.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, dry the organic phase, and purify by column chromatography to isolate the 2-substituted-3-methoxypyridine.
Conclusion
The reactivity of 2-methoxypyridine and this compound is dictated by a nuanced interplay of the inductive and mesomeric effects of the methoxy group and the inherent electron-deficient character of the pyridine ring.
-
For Electrophilic Aromatic Substitution, the methoxy group acts as an activator and director, while the pyridine nitrogen deactivates the ring. This leads to predictable, yet distinct, substitution patterns for each isomer.
-
In Nucleophilic Aromatic Substitution, the intrinsic reactivity of the pyridine C-2 and C-4 positions is key. While the 2-methoxy group is generally a poor leaving group, the 3-methoxy group can be displaced under specific conditions, offering a unique synthetic pathway.
-
During Metalation, both the nitrogen and the methoxy group can serve as directing groups, allowing for regioselective functionalization that can be tuned by the choice of the organolithium base and reaction conditions.
Understanding these differences is crucial for designing efficient and regioselective synthetic routes for the construction of complex molecules containing the methoxypyridine scaffold. This guide provides the foundational knowledge and practical protocols to leverage the distinct reactivity of these two important heterocyclic building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. baranlab.org [baranlab.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the ¹H NMR Spectrum of 3-Methoxypyridine
For researchers and professionals in the fields of chemical synthesis and drug development, precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a cornerstone technique for this purpose. This guide provides a detailed comparison of the ¹H NMR spectrum of 3-methoxypyridine against its structural isomers, 2-methoxypyridine and 4-methoxypyridine, supported by experimental data and protocols.
Comparison of ¹H NMR Spectral Data
The electronic environment of the protons in methoxypyridine isomers is distinctly influenced by the position of the methoxy group on the pyridine ring. This results in unique chemical shifts (δ), coupling constants (J), and signal multiplicities for each isomer, allowing for their unambiguous differentiation. The table below summarizes the ¹H NMR spectral data for this compound and its alternatives, typically recorded in deuterated chloroform (CDCl₃).
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2 | ~8.25 | d | ~4.5 |
| H-6 | ~8.15 | dd | ~4.5, 1.5 | |
| H-4 | ~7.20 | ddd | ~8.5, 2.5, 1.5 | |
| H-5 | ~7.15 | dd | ~8.5, 4.5 | |
| -OCH₃ | ~3.85 | s | - | |
| 2-Methoxypyridine | H-6 | ~8.16 | d | ~5.0 |
| H-4 | ~7.51 | t | ~7.8 | |
| H-5 | ~6.82 | d | ~8.5 | |
| H-3 | ~6.72 | d | ~7.0 | |
| -OCH₃ | ~3.92 | s | - | |
| 4-Methoxypyridine | H-2, H-6 | ~8.20 | d | ~6.0 |
| H-3, H-5 | ~6.70 | d | ~6.0 | |
| -OCH₃ | ~3.85 | s | - |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.
The methoxy group (-OCH₃) in all isomers characteristically appears as a singlet integrating to three protons, typically in the range of 3.8 to 4.0 ppm.[1]
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general procedure for acquiring a high-resolution ¹H NMR spectrum of a methoxypyridine sample.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the methoxypyridine sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2] Using a deuterated solvent is crucial to avoid large solvent signals that would overwhelm the analyte signals.[2]
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the instrument is not calibrated to the solvent peak. Modern NMR instruments can often use the residual solvent peak as an internal reference.[2]
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved peaks.
3. Data Acquisition:
- Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).[2]
- Use a standard pulse sequence for a 1D proton experiment.
- Set the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 8 to 16 scans are usually sufficient.
- Ensure a sufficient relaxation delay between pulses (typically 1-5 seconds) to allow for complete relaxation of the protons, which is important for accurate integration.[3]
4. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum to obtain a flat baseline.
- Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm or the residual solvent peak).
- Integrate the signals to determine the relative number of protons corresponding to each peak.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Visualization of Spin-Spin Coupling in this compound
The spin-spin coupling interactions between adjacent protons in this compound give rise to the observed signal multiplicities. The following diagram illustrates these coupling relationships.
Caption: Spin-spin coupling in this compound.
References
Comparative Analysis of 13C NMR Spectral Data for Methoxy-Substituted Pyridines
A definitive guide for researchers, scientists, and drug development professionals on the 13C NMR spectral characteristics of 3-Methoxypyridine and its structural isomers, 2-Methoxypyridine and 4-Methoxypyridine. This guide provides a comprehensive comparison of their chemical shifts in different deuterated solvents, a detailed experimental protocol for data acquisition, and a visual representation of their molecular structures.
This guide offers a side-by-side comparison of the 13C Nuclear Magnetic Resonance (NMR) spectral data for this compound and its key analogues, 2-Methoxypyridine and 4-Methoxypyridine. Understanding the distinct 13C NMR profiles of these isomers is crucial for unambiguous structural elucidation and purity assessment in synthetic chemistry and drug discovery workflows. The electronic effects of the methoxy group and the nitrogen atom within the pyridine ring significantly influence the chemical shifts of the carbon atoms, providing a unique fingerprint for each isomer.
Comparative 13C NMR Chemical Shift Data
The following table summarizes the experimental 13C NMR chemical shifts (δ) in parts per million (ppm) for this compound, 2-Methoxypyridine, and 4-Methoxypyridine in deuterated dimethyl sulfoxide (DMSO-d6) and deuterated chloroform (CDCl3).
| Compound | Solvent | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | OCH3 (ppm) |
| This compound | DMSO-d6 | 141.2 | 154.7 | 124.0 | 120.9 | 143.1 | 55.4 |
| 2-Methoxypyridine | DMSO-d6 | 163.7 | 111.1 | 139.0 | 116.8 | 147.1 | 54.5 |
| 4-Methoxypyridine | DMSO-d6 | 150.4 | 109.5 | 165.5 | 109.5 | 150.4 | 55.4 |
| 2-Methoxypyridine | CDCl3 | 164.2 | 110.8 | 138.5 | 116.5 | 146.8 | 53.2 |
| 4-Methoxypyridine | CDCl3 | 150.8 | 109.1 | 165.2 | 109.1 | 150.8 | 55.0 |
Experimental Protocol
The following is a generalized procedure for the acquisition of 13C NMR spectra for methoxypyridine derivatives.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the methoxypyridine sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube.
-
Ensure the solution is homogeneous. A brief period of vortexing may be applied if necessary.
2. NMR Spectrometer Setup:
-
The data presented in this guide were acquired on a Varian Gemini 300VT spectrometer operating at a frequency of 75.46 MHz for 13C nuclei.[1] Similar results can be obtained on any modern NMR spectrometer with a frequency of 300 MHz or higher for protons.
-
The spectrometer is locked to the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
3. Data Acquisition:
-
A standard proton-decoupled 13C NMR pulse sequence is utilized.
-
The spectral width is set to encompass all expected carbon resonances (typically 0-200 ppm).
-
The number of scans is adjusted to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.
-
A relaxation delay (e.g., 2 seconds) is employed to allow for full relaxation of the carbon nuclei between pulses.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to Fourier transformation.
-
The resulting spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the residual solvent peak (DMSO-d6 at 39.52 ppm; CDCl3 at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.
Structural Comparison of Methoxypyridine Isomers
The following diagram illustrates the structural differences between this compound, 2-Methoxypyridine, and 4-Methoxypyridine, which underlie their distinct 13C NMR spectral properties.
Caption: Structural comparison of Methoxypyridine isomers.
References
Unraveling the Fragmentation Fingerprint: A Comparative Guide to 3-Methoxypyridine Mass Spectrometry Analysis
For researchers, scientists, and professionals in drug development, understanding the mass spectral fragmentation of heterocyclic compounds like 3-methoxypyridine is crucial for structural elucidation and impurity profiling. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation of this compound and its isomers, 2-methoxypyridine and 4-methoxypyridine, supported by experimental data from the National Institute of Standards and Technology (NIST) database.
Comparative Analysis of Fragmentation Patterns
The mass spectra of this compound and its isomers, while all showing a molecular ion peak at m/z 109, exhibit distinct fragmentation patterns that allow for their differentiation. These differences arise from the position of the methoxy group on the pyridine ring, which influences the stability of the resulting fragment ions. The relative abundances of key fragments are summarized in the table below.
| m/z | Proposed Fragment | This compound Rel. Abundance (%) | 2-Methoxypyridine Rel. Abundance (%) | 4-Methoxypyridine Rel. Abundance (%) |
| 109 | [M]+• | 100 | 70 | 100 |
| 80 | [M-CHO]+• | 80 | 100 | 55 |
| 79 | [M-CH2O]+• | 60 | 50 | 45 |
| 64 | [C5H4N-H]+ | 30 | 25 | 20 |
| 53 | [C4H3N]+• | 40 | 35 | 30 |
| 52 | [C4H4]+• | 35 | 40 | 25 |
| 51 | [C4H3]+ | 25 | 30 | 20 |
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound is initiated by the ionization of the molecule, typically through the loss of an electron from the nitrogen atom or the oxygen atom of the methoxy group. The resulting molecular ion ([M]+•) with a mass-to-charge ratio (m/z) of 109 is the base peak in its spectrum, indicating its relative stability compared to its fragments.
A primary fragmentation route involves the loss of a formyl radical (CHO•) to yield a prominent peak at m/z 80. Another significant fragmentation pathway is the loss of formaldehyde (CH2O), resulting in an ion at m/z 79. Subsequent fragmentation of the pyridine ring leads to characteristic ions at m/z 53, 52, and 51, likely corresponding to the loss of neutral molecules such as HCN and acetylene.
Caption: Fragmentation of this compound
Experimental Protocols
The data presented in this guide is based on electron ionization mass spectrometry (EI-MS). A typical experimental protocol for the analysis of methoxypyridine isomers is as follows:
Sample Preparation: A dilute solution of the methoxypyridine isomer is prepared in a volatile organic solvent such as methanol or dichloromethane.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is commonly used.
-
Gas Chromatograph (GC) Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separation.
-
Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-200
-
The following diagram illustrates the general workflow for this type of analysis.
Caption: GC-MS Analysis Workflow
Conclusion
The mass spectral fragmentation patterns of this compound, 2-methoxypyridine, and 4-methoxypyridine, while sharing a common molecular ion, display significant differences in the relative abundances of their fragment ions. These variations, particularly in the ions resulting from the loss of formyl and formaldehyde moieties, provide a reliable basis for the differentiation of these isomers. The provided experimental protocol offers a standardized method for obtaining reproducible mass spectra for these and similar compounds, aiding in their accurate identification and characterization in various research and development settings.
A Comparative Guide to the Infrared Spectroscopy of 3-Methoxypyridine and its Analogs
For researchers and professionals in the fields of chemistry and drug development, infrared (IR) spectroscopy serves as a cornerstone technique for the elucidation of molecular structures. The characteristic vibrational frequencies of functional groups provide a unique molecular fingerprint. This guide offers a detailed comparison of the IR spectroscopic features of 3-methoxypyridine alongside two structurally related compounds: anisole and pyridine. This analysis is supported by experimental data to aid in the identification and differentiation of these molecules.
Comparison of Characteristic Infrared Absorption Peaks
The infrared spectra of this compound, anisole, and pyridine are distinguished by the vibrational modes of their common and unique functional groups. The table below summarizes the key characteristic absorption peaks, their intensities, and corresponding vibrational assignments for each compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | This compound | Anisole | Pyridine |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | ✓ | ✓ | ✓ |
| 2995-2950 | Medium-Strong | Asymmetric CH₃ Stretch | ✓ | ✓ | |
| 2850-2815 | Medium | Symmetric CH₃ Stretch | ✓ | ✓ | |
| 1600-1570 | Strong | C=C/C=N Ring Stretch | ✓ | ✓ | ✓ |
| 1480-1430 | Strong | C=C/C=N Ring Stretch | ✓ | ✓ | ✓ |
| 1280-1230 | Very Strong | Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | ✓ | ✓ | |
| 1050-1010 | Strong | Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | ✓ | ✓ | |
| 790-750 | Strong | C-H Out-of-Plane Bend | ✓ | ✓ | ✓ |
| 710-680 | Strong | C-H Out-of-Plane Bend | ✓ | ✓ | ✓ |
Note: This table presents a generalized summary of the most prominent and characteristic peaks. The exact peak positions and intensities can vary slightly based on the experimental conditions.
Experimental Protocols
The presented infrared spectral data is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for ease of sample handling, especially for liquids like this compound, anisole, and pyridine.
Attenuated Total Reflectance (ATR) - FTIR Spectroscopy Protocol:
-
Instrument Preparation: The FTIR spectrometer is powered on and allowed to stabilize. The ATR crystal (commonly diamond or zinc selenide) is cleaned thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and dried completely.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected. This spectrum accounts for the absorbance of the crystal material and the ambient atmosphere (e.g., carbon dioxide and water vapor) and is automatically subtracted from the sample spectrum.
-
Sample Application: A small drop of the liquid sample (this compound, anisole, or pyridine) is placed directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Spectrum Acquisition: The sample spectrum is then recorded. The infrared beam passes through the ATR crystal and is reflected at the crystal-sample interface. At each reflection, an evanescent wave penetrates a small distance into the sample, and specific wavelengths of the infrared radiation are absorbed by the sample's molecules. The attenuated beam is then directed to the detector.
-
Data Processing: The resulting interferogram is mathematically converted into an infrared spectrum (absorbance or transmittance vs. wavenumber) using a Fourier transform.
-
Cleaning: After the measurement, the sample is carefully wiped from the ATR crystal, and the crystal is cleaned with a solvent to prepare for the next sample.
Logical Workflow for Compound Identification using IR Spectroscopy
The following diagram illustrates the logical workflow for identifying an unknown compound, such as this compound, using its infrared spectrum.
Caption: A flowchart illustrating the process of identifying a chemical compound from its infrared spectrum.
Unveiling the Electronic Landscape: A Comparative Guide to DFT Calculations of 3-Methoxypyridine and its Analogs
For researchers, scientists, and professionals in drug development, understanding the electronic structure of molecules is paramount for predicting their reactivity, stability, and potential biological activity. Density Functional Theory (DFT) has emerged as a powerful computational tool for these investigations, offering a balance of accuracy and efficiency. This guide provides a comparative analysis of the electronic properties of 3-Methoxypyridine, a key heterocyclic scaffold, benchmarked against a series of structurally related pyridine derivatives. The presented data, derived from DFT calculations, offers insights into the influence of substituent effects on the electronic landscape of the pyridine ring.
Comparative Analysis of Electronic Properties
The electronic characteristics of this compound and its analogs—pyridine, 2-Methoxypyridine, 4-Methoxypyridine, 3-Aminopyridine, and 3-Nitropyridine—have been investigated using DFT calculations. The following table summarizes key electronic parameters: the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap (ΔE). These parameters are crucial in understanding the chemical reactivity and kinetic stability of molecules. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability.
It is important to note that the presented data has been compiled from various computational studies. While efforts have been made to select data from studies employing the B3LYP functional, variations in the basis sets used may lead to minor inconsistencies.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |
| This compound | Not available | Not available | Not available | DFT/B3LYP/6-311G+(d,p) mentioned, but specific values not found |
| Pyridine | -6.646[1][2] | -1.816[1][2] | 4.83[1][2] | B3LYP/6-31+G(d,p) |
| 2-Methoxypyridine | Not available | Not available | Not available | Not available |
| 4-Methoxypyridine | Not available | Not available | Not available | Not available |
| 3-Aminopyridine | -5.8[3] | -1.05[3] | 4.75[3] | B3LYP/6-31+G(d,p) (for 4-(Boc-amino)pyridine) |
| 3-Nitropyridine | Not available | Not available | Not available | Not available |
Note: "Not available" indicates that specific quantitative data could not be retrieved from the provided search results. The data for 3-Aminopyridine is based on a related molecule, 4-(Boc-amino)pyridine, and should be considered as an approximation.
Experimental Protocols: A Glimpse into DFT Calculations
The electronic structure data presented in this guide are obtained through computational chemistry, specifically using Density Functional Theory (DFT). The general workflow for such a study is outlined below:
-
Molecular Geometry Optimization: The first step involves determining the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization calculation, where the energy of the molecule is minimized with respect to the positions of its atoms. A commonly used functional for this purpose is B3LYP, paired with a suitable basis set such as 6-31G(d,p) or 6-311++G(d,p).
-
Frequency Calculations: To ensure that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a stable equilibrium geometry.
-
Electronic Property Calculations: With the optimized geometry, single-point energy calculations are performed to determine the electronic properties. This includes the energies of the molecular orbitals, most importantly the HOMO and LUMO. The HOMO-LUMO energy gap is then calculated as the difference between the LUMO and HOMO energies.
-
Analysis of Results: The calculated electronic properties are then analyzed to understand the molecule's reactivity, stability, and potential for electronic transitions. Visualization of the HOMO and LUMO can provide insights into the regions of the molecule involved in electron donation and acceptance.
Visualizing the DFT Workflow
The following diagram illustrates the logical steps involved in a typical DFT calculation for determining the electronic structure of a molecule.
References
A Comparative Analysis of Experimental versus Predicted pKa Values for 3-Methoxypyridine
For researchers, scientists, and drug development professionals, an accurate understanding of a molecule's ionization constant (pKa) is fundamental. This property profoundly influences a compound's pharmacokinetic and pharmacodynamic behavior. This guide provides a direct comparison between the experimentally determined pKa of 3-Methoxypyridine and values predicted by various computational methods, supported by detailed experimental protocols.
Data Summary: Experimental vs. Predicted pKa
The ionization constant of this compound, a crucial parameter in understanding its acidic/basic nature, has been determined through experimental methods and estimated using several computational prediction tools. A summary of these values is presented below, highlighting the degree of concordance between laboratory measurements and in silico modeling.
| Method Type | pKa Value |
| Experimental | 4.91 |
| Predicted | |
| ChemAxon | 4.81 |
| ACD/pKa DB | 4.8 |
| Epik (Schrödinger) | 4.9 |
| Jaguar (Schrödinger) | 5.1 |
Experimental Determination of pKa
The experimental pKa value of this compound is typically determined using well-established laboratory techniques such as potentiometric titration and UV-spectrophotometry. These methods provide a reliable measure of the compound's ionization in solution.
Potentiometric Titration Protocol
Potentiometric titration is a highly accurate method for pKa determination that involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.
Methodology:
-
Preparation of Solutions: A standard solution of this compound of known concentration (e.g., 0.01 M) is prepared in purified water. Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.
-
Calibration: The pH meter and electrode are calibrated using standard buffer solutions of known pH (typically pH 4.0, 7.0, and 10.0).
-
Titration: A known volume of the this compound solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution.
-
Data Collection: The titrant (in this case, a strong acid, as this compound is a base) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The equivalence point, where the moles of added acid equal the initial moles of this compound, is identified as the point of steepest inflection on the curve. The pKa is then determined from the pH at the half-equivalence point, where the concentrations of the protonated and unprotonated forms of this compound are equal.
UV-Spectrophotometry Protocol
This method is applicable when the protonated and unprotonated forms of a molecule exhibit different ultraviolet (UV) absorbance spectra.
Methodology:
-
Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values (e.g., from pH 2 to pH 8) are prepared.
-
Preparation of Sample Solutions: A stock solution of this compound is prepared. Aliquots of this stock solution are then added to each of the buffer solutions to create a series of samples with the same concentration of this compound but at different pH values.
-
Spectral Measurement: The UV-visible absorption spectrum of each sample is recorded using a spectrophotometer over a relevant wavelength range.
-
Data Analysis: The absorbance at a wavelength where the difference between the protonated and unprotonated species is maximal is plotted against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.
Computational pKa Prediction Methods
A variety of computational approaches are employed to predict the pKa of molecules. These methods range from empirical and knowledge-based systems to more computationally intensive quantum mechanical calculations.
-
Empirical Methods (e.g., ACD/pKa DB, ChemAxon): These methods utilize large databases of experimentally determined pKa values. The prediction for a novel compound is derived from the known pKa of a parent fragment and adjusted based on the electronic effects (Hammett and Taft-like parameters) of its substituents. These approaches are generally fast and provide good accuracy for compounds that are well-represented in the underlying database.
-
Quantum Mechanical (QM) Methods (e.g., Jaguar): These first-principles methods calculate the pKa by determining the free energy difference between the protonated and deprotonated states of the molecule in a solvent continuum model. Density Functional Theory (DFT) is a commonly used QM approach for this purpose. While computationally more demanding, QM methods can be applied to novel chemical scaffolds that may not be present in empirical databases.
-
Machine Learning Models (e.g., Epik): More recently, machine learning algorithms, particularly graph convolutional neural networks, have been trained on large datasets of chemical structures and their corresponding experimental pKa values. These models learn the complex relationships between molecular structure and acidity/basicity to predict the pKa of new molecules.
Visualizing the Methodologies
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Figure 1: Relationship between experimental and predicted pKa values for this compound.
Figure 2: Generalized experimental workflows for pKa determination.
Unveiling the Potential of 3-Methoxypyridine Derivatives as Potent Enzyme Inhibitors
A comparative guide for researchers and drug development professionals on the efficacy and mechanisms of 3-methoxypyridine-based enzyme inhibitors, supported by experimental data and detailed protocols.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective enzyme inhibitors. This guide provides a comprehensive comparison of various this compound derivatives that have shown efficacy against a range of key enzymatic targets implicated in diseases such as cancer and neurodegenerative disorders. The following sections present quantitative data on their inhibitory activities, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways.
Comparative Efficacy of this compound Derivatives
The inhibitory potency of this compound derivatives has been evaluated against several important enzyme targets. The following tables summarize the quantitative data (IC50 values) for selected compounds, showcasing their efficacy and selectivity.
| Compound ID | Target Enzyme(s) | IC50 (nM) | Cell-based Assay IC50 (nM) | Cell Line | Reference |
| Sulfonamide Derivatives | |||||
| 22c | PI3Kα | 0.22 | 130 | MCF-7 | [1][2] |
| mTOR | 23 | 20 | HCT-116 | [1][2] | |
| Pim-1 Kinase Inhibitors | |||||
| 6c | Pim-1 | 4620 | - | - | [3] |
| 7a | Pim-1 | 1180 | 18,000 - 38,000 | MCF7, HCT116, PC3 | [3] |
| 7c | Pim-1 | 1380 | - | - | [3] |
| 7d | Pim-1 | 1970 | 18,000 - 38,000 | MCF7, HCT116, PC3 | [3] |
| 8b | Pim-1 | 8830 | - | - | [3] |
| 9 | Pim-1 | 4180 | - | - | [3] |
| GSK-3β Inhibitors | |||||
| 2 | GSK-3β | 4 | - | - | [4] |
| 4 | GSK-3β | 9 | - | - | [4] |
| ALK2 Inhibitors | |||||
| 10 (LDN-214117) | ALK2 | Potent (exact value not specified) | - | - | [5] |
| Gamma-Secretase Modulators | |||||
| 22d | γ-secretase (Aβ42 reduction) | - | Commensurate with parent compound | - | [6] |
| 64 | γ-secretase (Aβ42 reduction) | - | Effective in vivo | Tg2576 mice | [7] |
Key Signaling Pathways and Experimental Workflows
To understand the context of enzyme inhibition by this compound derivatives, it is crucial to visualize the signaling pathways in which these enzymes operate. Furthermore, standardized experimental workflows are essential for reproducible and comparable results.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the discussed this compound derivatives.
References
- 1. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 3. The role of Pim-1 kinases in inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The dual role of glycogen synthase kinase-3 beta (GSK3β) in neurodegenerative pathologies: interplay between autophagy and disease progression [frontiersin.org]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 3-Methoxypyridine Analogs
For researchers, scientists, and drug development professionals, the 3-methoxypyridine core represents a privileged scaffold in medicinal chemistry. Its analogs have demonstrated significant potential across a range of therapeutic targets, from neurodegenerative diseases to oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, supported by quantitative data and detailed experimental protocols, to inform and guide future drug discovery efforts.
This document will delve into the nuanced effects of structural modifications on the biological activity of this compound analogs, focusing on their roles as gamma-secretase modulators (GSMs) for Alzheimer's disease, dual PI3K/mTOR inhibitors for cancer therapy, and their general cytotoxic profiles.
Comparative Biological Activity of this compound Analogs
The following tables summarize the in vitro activity of various this compound analogs against their respective targets. These datasets highlight how subtle changes in chemical structure can lead to significant differences in potency and cellular effects.
Gamma-Secretase Modulatory Activity
This compound analogs have emerged as potent modulators of gamma-secretase, an enzyme complex implicated in the pathogenesis of Alzheimer's disease. The primary therapeutic goal of these modulators is to decrease the production of the toxic amyloid-beta 42 (Aβ42) peptide.
| Compound ID | Core Scaffold Modification | Aβ42 Inhibition IC50 (nM) | Reference |
| 22d | Tetrahydroindazole B-ring | 60 | [1] |
| 22e | Methoxypyrazine B-ring | 89 | [1] |
| 51 | Tetrahydroindazole with 2-hydroxy-2-methylpropane D-ring | 38 | [1] |
| 64 | Optimized aminothiazole-derived scaffold | Not specified, but showed in vivo efficacy | [2] |
| 67 | N-cyclobutyl D-ring substituent | >3-fold improvement over parent compound | [3] |
| 73 | Cycloheptapyrazole D-ring | 32 | [3] |
Key SAR Insights for Gamma-Secretase Modulators: [1][3]
-
B-Ring Heterocycles: The introduction of a this compound B-ring (as in compound 22d ) was found to be more favorable for activity compared to a simple pyridyl ring and showed improved potency over the parent fluorophenyl analog.[1] This modification is also suggested to enhance aqueous solubility.[1]
-
D-Ring Substituents: The nature of the substituent on the D-ring significantly influences potency. Bulky, hydrophobic groups, such as the 2-hydroxy-2-methylpropane in 51 and the cyclobutyl group in 67 , can lead to substantial improvements in activity.[1][3] This suggests the presence of a hydrophobic pocket in the binding site of gamma-secretase.
-
D-Ring Scaffold: Expansion of the D-ring, as seen with the cycloheptapyrazole in compound 73 , can also enhance modulatory activity, indicating that the size and conformation of this ring are critical for optimal interaction with the enzyme.[3]
PI3K/mTOR Dual Inhibitory Activity
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[4] this compound derivatives have been developed as potent dual inhibitors of PI3K and mTOR.
| Compound ID | Aromatic Skeleton | PI3Kα IC50 (nM) | mTOR IC50 (nM) | HCT-116 Cell Proliferation IC50 (nM) | MCF-7 Cell Proliferation IC50 (nM) | Reference |
| 22c | Quinoline | 0.22 | 23 | 20 | 130 | [5] |
Key SAR Insights for PI3K/mTOR Inhibitors: [5]
-
Aromatic Core: The nature of the aromatic skeleton plays a crucial role in determining the inhibitory potency. In the studied series, a quinoline core (compound 22c ) was found to be highly effective.[5]
-
Substituents on Oxazole Ring: For a series of related compounds, amide substituents on a fifth position of an oxazole ring were beneficial for ligand-receptor interaction. The size of the N-alkyl amide group was also critical, with isopropyl and cyclopropyl groups showing ideal inhibitory activity.[5]
Cytotoxic Activity
Several 2-methoxypyridine-3-carbonitrile derivatives incorporating a 3-methoxyphenyl group have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
| Compound ID | Aryl Substituent | HepG2 IC50 (µM) | DU145 IC50 (µM) | MBA-MB-231 IC50 (µM) | Reference |
| 5d | 4-bromophenyl | 1-5 | 1-5 | 1-5 | [6] |
| 5g | 3-nitrophenyl | 1-5 | 1-5 | 1-5 | [6] |
| 5h | 4-nitrophenyl | 1-5 | 1-5 | 1-5 | [6] |
| 5i | 3-bromo-4-methoxyphenyl | 1-5 | 1-5 | 1-5 | [6] |
Key SAR Insights for Cytotoxic Analogs: [6]
-
Aryl Substituents: The presence of electron-withdrawing groups (e.g., bromo and nitro) on the aryl substituent at the 4-position of the pyridine ring appears to be crucial for potent antiproliferative effects. Compounds 5d , 5g , 5h , and 5i all demonstrated promising cytotoxicity with IC50 values in the low micromolar range against liver, prostate, and breast cancer cell lines.[6]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the key signaling pathways and a general workflow for assessing the activity of these compounds.
Amyloid Precursor Protein (APP) Processing Pathway
The amyloidogenic pathway, which leads to the production of toxic Aβ peptides, is initiated by the cleavage of APP by β-secretase, followed by γ-secretase.[7][8] Gamma-secretase modulators aim to alter the cleavage site of γ-secretase to favor the production of shorter, non-toxic Aβ species.
PI3K/AKT/mTOR Signaling Pathway
This pathway is a central regulator of cell metabolism, growth, proliferation, and survival.[1][6] Its aberrant activation is a common feature in cancer. Dual PI3K/mTOR inhibitors are designed to block this pathway at two critical nodes, leading to a more comprehensive anti-cancer effect.[9]
General Experimental Workflow for Compound Evaluation
The evaluation of novel this compound analogs typically follows a hierarchical screening process, starting from target-based biochemical assays to more complex cell-based and cytotoxicity assessments. The data from these assays inform the iterative process of lead optimization.
Detailed Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Gamma-Secretase Activity Assay
This assay is designed to measure the ability of a compound to modulate the production of Aβ42 in a cellular context.
-
Cell Line: A suitable cell line, such as HEK293 cells stably overexpressing human APP, is used.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24-48 hours).
-
Aβ42 Measurement: The concentration of Aβ42 in the cell culture supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The Aβ42 levels in treated cells are compared to vehicle-treated controls to determine the percentage of inhibition. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve. A luciferase reporter gene assay can also be used for quantitative determination of γ-secretase catalytic activity.[10]
In Vitro PI3K/mTOR Kinase Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of PI3K and mTOR kinases.
-
Reagents: Purified recombinant PI3K and mTOR enzymes, a suitable substrate (e.g., phosphatidylinositol for PI3K), and ATP are required.
-
Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound at various concentrations.
-
Detection: The kinase activity is determined by measuring the amount of ADP produced, often using a luminescence-based assay kit (e.g., ADP-Glo™).[9]
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and IC50 values are determined from the resulting dose-response curves.
Cell Viability (MTT/XTT) Assay
This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[11] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with various concentrations of the test compound.
-
After a defined incubation period (e.g., 48-72 hours), the MTT or XTT reagent is added to each well.
-
Following another incubation period, a solubilizing agent is added (for MTT assay) to dissolve the formazan crystals.[11]
-
The absorbance of the colored solution is measured using a microplate reader.
-
-
Data Analysis: The absorbance values of treated cells are compared to those of untreated control cells to calculate the percentage of cell viability. IC50 values represent the concentration of the compound that reduces cell viability by 50%.
Conclusion
The this compound scaffold has proven to be a highly adaptable and fruitful starting point for the development of potent and selective modulators of diverse biological targets. The structure-activity relationships discussed herein underscore the importance of systematic modifications to the core structure and its substituents to achieve desired therapeutic profiles. For gamma-secretase modulators, fine-tuning the hydrophobicity and size of the distal D-ring is critical for enhancing potency. In the context of PI3K/mTOR inhibitors, the choice of the fused aromatic system and the nature of amide substituents are key determinants of activity. Furthermore, the introduction of electron-withdrawing groups on peripheral aryl rings appears to be a promising strategy for developing cytotoxic agents. The provided data, pathways, and protocols offer a valuable resource for the rational design and continued exploration of this compound analogs as promising therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The γ-secretase complex: from structure to function [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Safety Operating Guide
Proper Disposal of 3-Methoxypyridine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of 3-Methoxypyridine
The proper disposal of this compound is crucial for ensuring laboratory safety and environmental protection. As a pyridine derivative, this compound is considered hazardous waste and requires careful handling in accordance with local, state, and federal regulations.[1][2] Improper disposal can lead to environmental contamination and potential health risks. This guide provides a step-by-step operational plan for the safe disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).[2] The handling of this compound and its waste should always occur in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of harmful vapors.[2][3]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®) are necessary to prevent skin contact.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect the eyes from splashes.[2]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[2]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood is essential.[2]
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to all applicable regulations. The primary method for the disposal of pyridine and its derivatives is incineration by a licensed hazardous waste facility.[1][4]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2]
-
Do not mix this compound waste with other incompatible waste streams, such as strong oxidizing agents and acids.[2][5]
-
-
Waste Collection and Storage:
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[2][5] The container should be made of a compatible material like glass or high-density polyethylene.[3][6]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[2]
-
Store the waste container in a designated, cool, well-ventilated, and secure satellite accumulation area away from sources of ignition.[2][3]
-
-
Arranging for Disposal:
Spill Management
In the event of a spill, immediate action is required to contain and clean up the material safely.
-
Small Spills: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill.[2][3] Once absorbed, the material should be collected into a sealed and labeled hazardous waste container for disposal.[3][7]
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS department or emergency response team.[2]
Quantitative Data for Disposal
While specific quantitative limits for every disposal scenario are determined by local regulations and the capabilities of the disposal facility, the following table summarizes key temperature ranges for the recommended incineration disposal method for pyridine-based waste.
| Parameter | Value | Source |
| Rotary Kiln Incineration Temperature | 820°C - 1,600°C | [1][4] |
| Liquid Injection Incineration Temperature | 650°C - 1,600°C | [1][4] |
| Fluidized Bed Incineration Temperature | 450°C - 980°C | [1][4] |
Experimental Protocols
While direct experimental protocols for the disposal of this compound are not commonly published, a general procedure for the chemical neutralization of a related compound, 4-(Chloromethyl)-2-methoxypyridine, through alkaline hydrolysis is provided as a reference for potential pre-treatment. Note: This protocol should be adapted and validated for this compound under the guidance of a qualified chemist and in compliance with institutional safety protocols.
Protocol: Alkaline Hydrolysis for Pyridine Derivatives (Example)
-
Waste Characterization: If the waste is in an organic solvent, it may be preferable to remove the solvent under reduced pressure if it is safe to do so.
-
Reaction Setup: Place the aqueous waste containing the pyridine derivative in a round-bottom flask or beaker with a magnetic stir bar. If volatile organic solvents are present, attach a condenser.
-
Addition of Base: Slowly and with constant stirring, add a 10% sodium hydroxide (NaOH) solution to the waste. A general guideline is to use a 2 to 5-fold molar excess of NaOH relative to the estimated amount of the pyridine derivative.[6]
-
Heating and Reaction: Gently heat the mixture to 50-60°C for 2-4 hours, ensuring the solution remains alkaline (pH > 10).[6]
-
Cooling and Final pH Adjustment: Allow the mixture to cool to room temperature. The resulting neutralized solution must still be disposed of as hazardous aqueous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Methoxypyridine
This guide provides crucial safety, handling, and disposal information for the use of 3-Methoxypyridine in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of all personnel.
Understanding the Hazards
This compound is a combustible liquid that can cause significant irritation. The primary hazards are outlined in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
-
Hazard Statements:
Quantitative Data Summary
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source(s) |
| CAS Number | 7295-76-3 | [1][2][4][5] |
| Molecular Formula | C₆H₇NO | [1][2][4][5] |
| Molecular Weight | 109.13 g/mol | [2][5] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 168 °C (at 760 mmHg) / 65 °C (at 15 mmHg) | [1][4][5][6] |
| Density | 1.083 g/mL at 25 °C | [1][4] |
| Flash Point | 71 °C (159.8 °F) - Closed Cup | [1] |
Personal Protective Equipment (PPE) and Engineering Controls
Strict adherence to PPE guidelines and the use of proper engineering controls are the first lines of defense against exposure.
-
Engineering Controls:
-
Personal Protective Equipment:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1][8][10]
-
Hand Protection: Wear nitrile gloves. Latex gloves are not suitable.[7][8] Dispose of contaminated gloves after use.[11]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[7][8][12] Ensure all skin is covered.[11]
-
Respiratory Protection: If working outside of a fume hood or in case of a large spill, a full-face respirator with a combination filter type ABEK (EN 14387) is necessary.[1][13] Note that respirator use requires prior medical clearance and fit-testing.[9]
-
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling ensures safety from preparation to disposal. The workflow is visualized in the diagram below.
Step 1: Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[12]
-
Area Designation: Designate a specific area within a chemical fume hood for handling.[9]
-
Assemble PPE: Don all required personal protective equipment as detailed in the section above.
-
Prepare Materials: Ensure all necessary equipment and reagents are within the fume hood to minimize movement.
Step 2: Handling and Use
-
Dispensing: Carefully dispense the required amount of this compound, keeping the container opening away from your breathing zone.
-
Keep Container Closed: When not in use, ensure the container is tightly sealed to prevent the escape of vapors.[8][9][10][11][12][13]
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents and acids.[9]
-
No Ignition Sources: This is a combustible liquid. Keep it away from heat, sparks, open flames, and hot surfaces.[8][12][13][14] Use non-sparking tools and ground/bond containers during transfers.[14]
Step 3: Spill Management
-
Small Spills (inside fume hood): Absorb the spill with an inert, non-combustible material like sand or vermiculite.[7][10] Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area and alert laboratory personnel. If not trained for large spill cleanup, contact your institution's Environmental Health & Safety (EH&S) department.[9] Prevent the spill from entering drains.[12][13]
Step 4: First Aid Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][11][13]
-
Skin Contact: Immediately remove all contaminated clothing.[11][12][14] Wash the affected area with plenty of soap and water.[11][13] Seek medical advice if irritation persists.
-
Inhalation: Move the affected person to fresh air.[10][11][12][13] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[11][13] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[9] Do not mix with other waste streams.[12]
-
Container Storage: Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials.
-
Final Disposal: Dispose of the hazardous waste through your institution's approved waste disposal program.[12] Follow all local, state, and federal regulations.
Caption: Safe handling workflow for this compound.
References
- 1. This compound 97 7295-76-3 [sigmaaldrich.com]
- 2. This compound | C6H7NO | CID 23719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | 7295-76-3 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound, 7295-76-3 [thegoodscentscompany.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Pyridine, 3-methoxy- MSDS CasNo.7295-76-3 [lookchem.com]
- 14. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
